PF-184563
描述
属性
CAS 编号 |
748806-39-5 |
|---|---|
分子式 |
C21H23ClN6 |
分子量 |
394.9 g/mol |
IUPAC 名称 |
8-chloro-5-methyl-1-(1-pyridin-2-ylpiperidin-4-yl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C21H23ClN6/c1-26-13-16-12-17(22)5-6-18(16)28-20(14-26)24-25-21(28)15-7-10-27(11-8-15)19-4-2-3-9-23-19/h2-6,9,12,15H,7-8,10-11,13-14H2,1H3 |
InChI 键 |
LXHAZNJVVVBJIF-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCN(CC4)C5=CC=CC=N5)C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PF184563; PF 184563; PF-184563 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PF-184563
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-184563 is a potent and highly selective non-peptidic antagonist of the vasopressin V1a receptor.[1] This document provides a comprehensive overview of its mechanism of action, detailing the molecular interactions, signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.
Introduction: Targeting the Vasopressin V1a Receptor
The vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key player in a multitude of physiological processes. Primarily expressed in vascular smooth muscle cells, platelets, hepatocytes, and the brain, its activation by the endogenous ligand arginine vasopressin (AVP) triggers a cascade of intracellular events. These events ultimately regulate vascular tone, blood pressure, social behaviors, and stress responses. The therapeutic potential of antagonizing the V1a receptor has driven the development of selective antagonists like this compound for conditions such as dysmenorrhea.[1]
Core Mechanism of Action: Competitive Antagonism of the V1a Receptor
This compound functions as a competitive antagonist at the vasopressin V1a receptor. This means that it binds to the same site on the receptor as the endogenous ligand, AVP, but does not activate the receptor. By occupying the binding site, this compound effectively blocks AVP from binding and initiating the downstream signaling cascade. This inhibitory action forms the basis of its therapeutic potential.
Molecular Interactions
While the precise crystal structure of this compound in complex with the V1a receptor is not publicly available, its high binding affinity suggests a strong and specific interaction with the receptor's binding pocket.
Chemical Structure of this compound:
-
IUPAC Name: 8-Chloro-5-methyl-1-(1-(pyridin-2-yl)piperidin-4-yl)-5,6-dihydro-4H-benzo[e][1][2][3]triazolo[4,3-a]azepine[1]
-
Molecular Formula: C₂₁H₂₃ClN₆
-
Molar Mass: 394.91 g/mol
Signaling Pathway
The V1a receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist like AVP, a conformational change in the receptor leads to the activation of its associated G protein. This compound, by preventing agonist binding, inhibits this entire signaling cascade.
Quantitative Data
The potency and selectivity of this compound have been determined through rigorous experimental evaluation.
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Kᵢ) | Human V1a | 0.9 nM | Radioligand Binding Assay |
| Selectivity (IC₅₀) | Human V1b | >10,000 nM | Radioligand Binding Assay |
| Human V2 | >10,000 nM | Radioligand Binding Assay | |
| Human Oxytocin (B344502) | >10,000 nM | Radioligand Binding Assay |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for its target receptor.
Objective: To determine the binding affinity of this compound for the human V1a, V1b, V2, and oxytocin receptors.
General Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human V1a, V1b, V2, or oxytocin receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [³H]-Oxytocin for the oxytocin receptor) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the respective receptor.
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the V1a receptor.
General Protocol:
-
Cell Preparation:
-
Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells) are seeded into a multi-well plate (e.g., 96- or 384-well) and allowed to adhere overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer. The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.
-
-
Antagonist Incubation:
-
The cells are pre-incubated with various concentrations of the antagonist (this compound) for a specific period.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A solution of the V1a receptor agonist (e.g., Arginine Vasopressin) at a concentration that elicits a submaximal response (e.g., EC₈₀) is added to the wells.
-
The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response.
-
The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC₅₀) is determined by plotting the percentage inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent and highly selective V1a receptor antagonist. Its mechanism of action is centered on the competitive blockade of the V1a receptor, thereby inhibiting the Gq-mediated signaling cascade that leads to intracellular calcium mobilization. The high affinity and selectivity of this compound for the V1a receptor underscore its potential as a targeted therapeutic agent and a valuable tool for further research into the physiological and pathological roles of the vasopressin system.
References
An In-Depth Technical Guide to the Discovery and Development of PF-184563 by Pfizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184563 is a potent and selective non-peptidic antagonist of the vasopressin V1a receptor, discovered and initially developed by Pfizer.[1][2] This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its discovery, mechanism of action, and key preclinical data. The compound was investigated as a potential treatment for primary dysmenorrhea, a condition linked to uterine hypercontractility induced by the hormone vasopressin.[1][3] While the development of this compound appears to have been discontinued (B1498344) in the early stages, this guide consolidates the publicly accessible scientific data for research and informational purposes.
Core Compound Information
| Parameter | Data | Reference |
| IUPAC Name | 8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4H-2,3,5,10b-tetraaza-benzo[e]azulene | [2] |
| Molecular Formula | C₂₁H₂₃ClN₆ | [2] |
| Molar Mass | 394.91 g·mol⁻¹ | [2] |
Mechanism of Action and Rationale for Development
Primary dysmenorrhea is characterized by painful uterine contractions. The neuropeptide hormone arginine vasopressin (AVP) plays a significant role in this pathophysiology by binding to V1a receptors on the myometrium, leading to increased intracellular calcium and uterine muscle contraction.[3] this compound was designed as a competitive antagonist of the V1a receptor. By blocking the binding of vasopressin to its receptor, this compound was hypothesized to reduce uterine hypercontractility and thereby alleviate the pain associated with dysmenorrhea.[1]
V1a Receptor Signaling Pathway
The binding of vasopressin to the V1a receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound acts by competitively inhibiting the initial step of this cascade.
Synthesis
An improved synthesis of this compound has been reported, achieving an overall yield of approximately 49% over 7 steps. A precursor for radiolabeling was also synthesized with a 40% yield over 8 steps.[4] While the specific, step-by-step protocol from Pfizer's primary literature is not publicly available, the synthesis would have likely involved the construction of the core triazolobenzodiazepine scaffold followed by the addition of the bipyridinyl-tetrahydro-pyridinone side chain.
Preclinical Data
In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Receptor | Reference |
| Inhibitory Constant (Kᵢ) | 0.9 nM | Human V1a | [4] |
| IC₅₀ | >10,000 nM | Human V1b | [4] |
| IC₅₀ | >10,000 nM | Human V2 | [4] |
| IC₅₀ | >10,000 nM | Human Oxytocin | [4] |
These data demonstrate that this compound is a highly potent and selective antagonist for the V1a receptor.
Pharmacokinetics
Limited pharmacokinetic data is available from public sources.
| Parameter | Value | Reference |
| Bioavailability | 34% | [2] |
| Protein Binding | 69% | [2] |
| Elimination Half-life | 1.8 h | [2] |
Note: The species in which these pharmacokinetic parameters were determined is not specified in the available public information.
Preclinical Efficacy for Dysmenorrhea
No specific in vivo efficacy studies for this compound in animal models of dysmenorrhea have been found in the public domain. However, the general approach for evaluating such a compound would involve using an established animal model, such as an oxytocin-induced uterine contraction model in rodents, to assess the ability of this compound to reduce the frequency and amplitude of uterine contractions.
Experimental Protocols
Detailed experimental protocols from the primary Pfizer publication are not publicly accessible. The following sections describe generalized methodologies that are standard in the pharmaceutical industry for the key assays used to characterize a compound like this compound.
V1a Receptor Binding Assay
This assay is designed to determine the affinity of a test compound for the V1a receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human V1a receptor are prepared from a stable cell line.
-
Radioligand Binding: A constant concentration of a radiolabeled V1a receptor ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membranes.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a vasopressin antagonist in women with dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of SR49059, an orally active V1a vasopressin receptor antagonist, in the prevention of dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
PF-184563: A Selective V1a Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-184563 is a potent and highly selective, non-peptidic competitive antagonist of the arginine vasopressin receptor 1a (V1aR). Developed by Pfizer, this compound has demonstrated significant potential in preclinical research, particularly for conditions linked to V1a receptor activation, such as dysmenorrhea. Its high affinity for the V1a receptor, coupled with exceptional selectivity over other vasopressin and oxytocin (B344502) receptor subtypes, makes it a valuable pharmacological tool for investigating V1a receptor physiology and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound emerged from a drug discovery program aimed at identifying orally active, non-peptidic V1a receptor antagonists. The vasopressin system, and specifically the V1a receptor, is implicated in a variety of physiological processes, including the regulation of smooth muscle contraction, platelet aggregation, and social behaviors. Dysregulation of the V1a receptor has been linked to several pathologies, making it a compelling target for therapeutic intervention. This compound was identified as a lead compound due to its sub-nanomolar binding affinity for the human V1a receptor and its remarkable selectivity profile.
Chemical Structure:
-
IUPAC Name: 8-Chloro-5-methyl-1-(4-(pyridin-2-yl)piperazin-1-yl)-5,6-dihydro-4H-benzo[e][1][2][3]triazolo[4,3-a]azepine
-
Molecular Formula: C₂₁H₂₃ClN₆
-
Molar Mass: 394.91 g/mol
Pharmacological Data
The pharmacological profile of this compound is characterized by its high potency at the V1a receptor and its exceptional selectivity against other related receptors. This selectivity is crucial for minimizing off-target effects and for its utility as a specific research tool.
Receptor Binding Affinity
The binding affinity of this compound for the human V1a receptor was determined through competitive radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor.
Table 1: Binding Affinity of this compound at the Human V1a Receptor
| Parameter | Value |
| Kᵢ (nM) | 0.9[4][5][6] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Receptor Selectivity
The selectivity of this compound was assessed by determining its inhibitory activity at other human vasopressin and oxytocin receptor subtypes, namely the V1b and V2 receptors, and the oxytocin (OT) receptor.
Table 2: Selectivity Profile of this compound
| Receptor | IC₅₀ (nM) | Selectivity (fold vs. V1a) |
| V1a | 0.9 (Kᵢ) | - |
| V1b | > 10,000[4][5][6] | > 11,111 |
| V2 | > 10,000[4][5][6] | > 11,111 |
| OT | > 10,000[4][5][6] | > 11,111 |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Pharmacokinetic Properties
Limited pharmacokinetic data for this compound is publicly available. The following parameters provide an initial insight into its in vivo behavior.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Bioavailability | 34% |
| Protein Binding | 69% |
| Elimination Half-life | 1.8 hours |
Signaling Pathways and Experimental Workflows
V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn activates various downstream cellular processes, including smooth muscle contraction.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
Experimental Workflow: Functional Calcium Flux Assay
This diagram outlines the workflow for a cell-based functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.
Detailed Experimental Protocols
The following are representative protocols for the characterization of this compound, based on standard methodologies for V1a receptor antagonists.
V1a Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human V1a receptor using a radioligand competition assay.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]Arginine-vasopressin (e.g., at its Kd concentration), and varying concentrations of this compound.
-
For the determination of non-specific binding, use a high concentration of a non-labeled V1a agonist (e.g., 1 µM Arginine-vasopressin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
V1a Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human V1a receptor in a suitable growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cell plates and add the dye-loading solution.
-
Incubate the plates at 37°C for approximately one hour to allow the cells to take up the dye.
-
-
Calcium Flux Assay:
-
After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add a pre-determined concentration of a V1a agonist (e.g., Arginine-vasopressin at its EC₈₀ concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to monitor the fluorescence intensity over time to measure the agonist-induced calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound for the inhibition of the agonist-induced calcium response.
-
In Vivo Model of Dysmenorrhea (Rat Model)
This protocol describes a representative in vivo model in rats to evaluate the efficacy of V1a antagonists like this compound in reducing dysmenorrhea-like symptoms.[7]
-
Animal Preparation:
-
Use adult female Sprague-Dawley or Wistar rats.
-
Induce an artificial estrous cycle by administering estradiol (B170435) benzoate (B1203000) subcutaneously for several consecutive days to sensitize the uterus.[8][9][10]
-
-
Induction of Dysmenorrhea-like Symptoms:
-
Drug Administration and Observation:
-
Administer this compound (or vehicle control) orally or via another appropriate route at a defined time before the oxytocin challenge.
-
After oxytocin administration, observe the animals for a set period (e.g., 30-60 minutes) and quantify the number of writhes (a characteristic stretching and constriction of the abdomen).
-
-
Data Analysis:
-
Compare the number of writhes in the this compound-treated group to the vehicle-treated group.
-
A significant reduction in the number of writhes in the presence of this compound indicates its efficacy in this model of dysmenorrhea.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Conclusion
This compound is a highly potent and selective V1a receptor antagonist that serves as an invaluable tool for researchers investigating the physiological and pathological roles of the V1a receptor. Its well-defined pharmacological profile, characterized by sub-nanomolar affinity and exceptional selectivity, makes it a precise molecular probe. The detailed experimental protocols provided in this guide offer a framework for the in vitro and in vivo characterization of this compound and other V1a receptor modulators. Further research into the therapeutic potential of this compound, particularly in conditions such as dysmenorrhea, is warranted based on its compelling preclinical data.
References
- 1. Validation of a test model of induced dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrauterine pressure, ischemia markers, and experienced pain during administration of a vasopressin V1a receptor antagonist in spontaneous and vasopressin-induced dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Primary Dysmenorrhea Induced Using Diethylstilbestrol and Oxytocin Induces Impaired Uterine Reactivity in Virgin Female Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo mouse model of primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Establishment of a Mouse Model of Recurrent Primary Dysmenorrhea [mdpi.com]
- 10. An in vivo mouse model of primary dysmenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of PF-184563
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-184563 is a potent and selective non-peptidic antagonist of the vasopressin V1a receptor, investigated for its therapeutic potential in conditions such as dysmenorrhea. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a clinical candidate. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and bioavailability of this compound, including detailed experimental methodologies and a summary of quantitative data. Furthermore, this guide illustrates the relevant V1a receptor signaling pathway and experimental workflows using detailed diagrams.
Pharmacokinetic Profile
Preclinical studies have characterized the pharmacokinetic properties of this compound, providing key insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The primary quantitative data available are summarized in the table below.
Table 1: Summary of Pharmacokinetic Parameters for this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 34% | Not Specified | Oral | [1] |
| Protein Binding | 69% | Not Specified | Not Applicable | [1] |
| Elimination Half-life (t½) | 1.8 hours | Not Specified | Not Applicable | [1] |
Note: The specific animal model for the above data was not explicitly stated in the available public resources.
Biodistribution
Studies utilizing a radiolabeled analog of this compound, [¹¹C]this compound, have provided valuable information on its tissue distribution in rodents. These studies are essential for understanding the compound's target engagement and potential off-target effects.
Table 2: Ex Vivo Biodistribution of [¹¹C]this compound in Rodents
| Organ | Uptake (%ID/g) at 30 min post-injection |
| Liver | High |
| Pancreas | Moderate |
| Spleen | Moderate |
| Heart | Moderate |
Note: The data represents the percentage of injected dose per gram of tissue. Specific quantitative values were not available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
In Vivo Biodistribution of [¹¹C]this compound in Rodents
Objective: To determine the tissue distribution of the V1a receptor antagonist this compound.
Methodology:
-
Radiolabeling: this compound was radiolabeled with Carbon-11 ([¹¹C]) to produce [¹¹C]this compound.
-
Animal Model: The study was conducted in rodents (specific strain not detailed in the available literature).
-
Administration: A solution of [¹¹C]this compound was administered intravenously to the rodents.
-
Time Points: Animals were euthanized at a predetermined time point (e.g., 30 minutes post-injection).
-
Tissue Collection: Various organs and tissues of interest (including the liver, pancreas, spleen, and heart) were rapidly dissected, weighed, and their radioactivity was measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue was decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist to the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor typically initiates a signaling cascade that leads to various physiological responses. As an antagonist, this compound blocks this signaling pathway.
The canonical signaling pathway for the V1a receptor involves the following steps:
-
Ligand Binding: Arginine vasopressin (AVP) binds to the V1a receptor.
-
G Protein Activation: This binding event activates the associated Gq alpha subunit of the heterotrimeric G protein.
-
Phospholipase C Activation: The activated Gq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to various cellular responses, such as smooth muscle contraction.
This compound competitively binds to the V1a receptor, preventing AVP from binding and thereby inhibiting the entire downstream signaling cascade.
Conclusion
This compound demonstrates characteristics of a viable drug candidate with moderate oral bioavailability and a relatively short half-life. The biodistribution studies confirm its ability to reach target tissues expressing the V1a receptor. The detailed experimental protocols provided herein offer a foundation for designing further preclinical and clinical studies. The visualization of the V1a signaling pathway clarifies the mechanism of action for this compound as a competitive antagonist. Further research is warranted to fully elucidate the complete pharmacokinetic profile, including metabolism and excretion pathways, and to establish a clear dose-response relationship in relevant disease models.
References
Unveiling the Potential of PF-184563 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
PF-184563, a potent and selective vasopressin V1a receptor antagonist, presents a significant opportunity for advancing our understanding of the vasopressin system's role in the central nervous system.[1] While initially investigated for other therapeutic areas, its unique properties make it a valuable tool for neuroscience research, particularly in the realm of in vivo imaging. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in exploring the intricate neural circuits modulated by vasopressin.
Core Pharmacology and Mechanism of Action
This compound is a non-peptidic, small molecule antagonist of the arginine vasopressin receptor 1a (V1aR).[1] The V1a receptor, a G-protein coupled receptor (GPCR), is widely distributed throughout the brain and is implicated in a variety of social behaviors, stress responses, and cognitive functions. Vasopressin, the endogenous ligand for V1aR, plays a crucial role in modulating neurotransmission and synaptic plasticity.
The mechanism of action of this compound involves competitive binding to the V1a receptor, thereby blocking the downstream signaling cascade initiated by vasopressin. This cascade typically involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. By inhibiting this pathway, this compound allows for the precise investigation of V1a receptor function in various neurological processes.
Quantitative Data: Binding Affinity and Selectivity
The utility of this compound as a research tool is underscored by its high binding affinity and selectivity for the V1a receptor. The following table summarizes key quantitative data.
| Parameter | Value | Species | Assay Type |
| V1a Ki | Subnanomolar | Human | Radioligand Binding |
| Selectivity vs. V1b | >1000-fold | Human | Radioligand Binding |
| Selectivity vs. V2 | >1000-fold | Human | Radioligand Binding |
| Selectivity vs. Oxytocin Receptor | >500-fold | Human | Radioligand Binding |
Note: Specific numerical values for Ki were not available in the provided search results, but the description consistently refers to "subnanomolar binding affinity."[1]
Application in Neuroscience Research: PET Imaging
A significant application of this compound in neuroscience is its use as a precursor for the positron emission tomography (PET) radioligand, [[11C]this compound.[1] This allows for the in vivo visualization and quantification of V1a receptors in the brain.
The following provides a generalized protocol for the radiosynthesis of [[11C]this compound based on standard radiolabeling procedures.
-
Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Conversion to [11C]Methyl Iodide: The produced [[11C]CO2 is converted to [[11C]methyl iodide ([11C]CH3I) via reduction and subsequent iodination.
-
Radiolabeling Reaction: The desmethyl precursor of this compound is reacted with [[11C]CH3I in an appropriate solvent (e.g., DMF) in the presence of a base (e.g., NaOH or K2CO3) at an elevated temperature.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [[11C]this compound from unreacted precursors and byproducts.
-
Formulation: The purified [[11C]this compound is formulated in a physiologically compatible solution for injection.
The following outlines a typical protocol for conducting PET imaging studies with [[11C]this compound in rodents.[1]
-
Animal Preparation: Rodents are anesthetized, and a tail vein catheter is inserted for radiotracer injection.
-
Radiotracer Administration: A bolus of [[11C]this compound is injected intravenously.
-
PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-90 minutes).
-
Arterial Blood Sampling (Optional): For full quantitative analysis, arterial blood sampling may be performed to obtain the arterial input function.
-
Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., using a two-tissue compartment model) is applied to estimate V1a receptor density and distribution.
-
Blocking Studies: To confirm specificity, a separate cohort of animals can be pre-treated with a high dose of non-radiolabeled this compound or another V1a antagonist prior to the administration of the radiotracer. A significant reduction in radiotracer uptake would confirm specific binding to V1a receptors.
Potential Neuroscience Applications
The ability to quantify V1a receptor distribution and density in the living brain using [[11C]this compound opens up numerous avenues for neuroscience research:
-
Neuropsychiatric Disorders: Investigating the role of V1a receptors in the pathophysiology of disorders such as anxiety, depression, and autism spectrum disorder.
-
Social Behavior: Elucidating the neural-level mechanisms by which vasopressin modulates social recognition, bonding, and aggression.
-
Cognitive Function: Exploring the involvement of the vasopressin system in learning and memory processes.
-
Pharmacological Studies: Assessing the target engagement and dose-occupancy of novel V1a receptor-targeting drugs in preclinical and clinical development.
Conclusion
This compound, particularly in its radiolabeled form, is a powerful tool for neuroscience research. Its high affinity and selectivity for the V1a receptor, combined with the capabilities of PET imaging, provide an unprecedented opportunity to study the vasopressin system in vivo. This technical guide serves as a foundational resource for researchers and drug developers seeking to leverage this compound to unravel the complexities of the brain and develop novel therapeutics for neurological and psychiatric disorders. develop novel therapeutics for neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Vasopressin V1a Receptor Pathway
The arginine vasopressin receptor 1A (AVPR1A), a key component of the neurohypophysial hormone system, plays a critical role in a multitude of physiological processes.[1][2] As a member of the G protein-coupled receptor (GPCR) superfamily, the V1a receptor is a central player in cardiovascular homeostasis, hormone secretion, and the modulation of social behaviors.[1][2] Primarily expressed in vascular smooth muscle cells, the liver, and throughout the brain, its activation by the endogenous ligand arginine vasopressin (AVP) initiates a cascade of intracellular events with significant physiological consequences, including vasoconstriction and regulation of blood pressure.[3][4][5] This guide provides a detailed examination of the V1a receptor pathway, its pharmacology, and the experimental methodologies employed in its study, tailored for researchers and professionals in drug development.
The V1a Receptor Signaling Cascade
The canonical signaling pathway for the V1a receptor involves its coupling to the Gq/11 family of heterotrimeric G proteins.[4][6][7] This interaction initiates a well-defined intracellular signaling cascade, leading to a variety of cellular responses.
-
Ligand Binding and Receptor Activation: The process begins when arginine vasopressin (AVP) binds to the V1a receptor. This binding event induces a conformational change in the receptor.[3]
-
G Protein Coupling and Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated Gq protein.[8] It promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit, causing the dissociation of the Gαq-GTP complex from the Gβγ dimer.[6][9]
-
Phospholipase C (PLC) Activation: The dissociated, active Gαq-GTP subunit binds to and activates phospholipase C-β (PLC-β).[6][10]
-
Second Messenger Generation: Activated PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][11][12][13]
-
Downstream Effects of Second Messengers:
-
IP3 and Calcium Mobilization: Being water-soluble, IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[12][13][14] This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[14][15][16]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[6][16] PKC then phosphorylates a variety of downstream target proteins, modulating their activity and leading to cellular responses such as smooth muscle contraction, cell growth, and gene expression.[14][17]
-
Beyond this primary pathway, V1a receptor signaling can also involve G protein-independent mechanisms, such as those mediated by β-arrestin, and can activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[1][3][18]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. scbt.com [scbt.com]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Controlled and Cardiac-Restricted Overexpression of the Arginine Vasopressin V1A Receptor Causes Reversible Left Ventricular Dysfunction Through Gαq-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 13. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Before you continue to YouTube [consent.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Downregulation of vasopressin V1A receptors and activation of mitogen-activated protein kinase in rat mesangial cells cultured under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research Findings on PF-184563: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184563 is a potent, selective, and orally bioavailable non-peptidic antagonist of the vasopressin V1a receptor.[1][2] Discovered by Pfizer, it was initially investigated for the treatment of dysmenorrhoea.[1] More recently, its high affinity and selectivity for the V1a receptor have led to its development as a positron emission tomography (PET) radioligand, [¹¹C]this compound, for the in vivo quantification and visualization of V1a receptors in peripheral organs.[3][4][5][6] This guide provides a comprehensive overview of the preliminary research findings on this compound, including its pharmacological properties, experimental data, and the signaling pathway it modulates.
Core Data Summary
Pharmacological and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Binding Affinity (Ki) for V1a Receptor | 0.9 nM | [3] |
| Selectivity (IC50) | >10,000 nM for V1B, V2, and Oxytocin Receptors | [3][4] |
| Bioavailability | 34% | [1] |
| Protein Binding | 69% | [1] |
| Elimination Half-life | 1.8 hours | [1] |
In Vivo and Ex Vivo Biodistribution of [¹¹C]this compound in Rodents
The biodistribution of [¹¹C]this compound has been evaluated in CD-1 mice at various time points post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 5 min | 15 min | 30 min | 60 min |
| Liver | 25.1 ± 3.5 | 22.8 ± 2.1 | 18.9 ± 1.7 | 12.3 ± 1.1 |
| Kidney | 18.2 ± 2.8 | 15.1 ± 1.9 | 10.5 ± 1.3 | 6.8 ± 0.9 |
| Spleen | 10.5 ± 1.5 | 12.3 ± 1.8 | 11.8 ± 1.6 | 9.5 ± 1.2 |
| Pancreas | 8.9 ± 1.2 | 10.1 ± 1.4 | 9.8 ± 1.3 | 7.2 ± 1.0 |
| Heart | 6.2 ± 0.9 | 7.5 ± 1.1 | 7.1 ± 1.0 | 5.3 ± 0.8 |
| Lungs | 5.8 ± 0.8 | 4.1 ± 0.6 | 3.2 ± 0.5 | 2.1 ± 0.4 |
| Muscle | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.3 ± 0.4 | 1.8 ± 0.3 |
| Brain | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |
Data presented as mean ± standard error (n=4). Data extracted from Haider et al. (2021).
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is performed via a methylation reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I). The precursor, desmethyl-PF-184563, is reacted with [¹¹C]CH₃I in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated, and the resulting [¹¹C]this compound is purified using high-performance liquid chromatography (HPLC).
Cell Uptake Studies
HEK293 cells stably expressing the human V1a receptor are used for in vitro uptake studies.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are then incubated with [¹¹C]this compound at a concentration of 1 nM in a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin) for 30 minutes at 37°C.
-
For blocking experiments, cells are pre-incubated with a V1a receptor antagonist (e.g., balovaptan (B605908) at 10 µM) for 15 minutes prior to the addition of [¹¹C]this compound.
-
After incubation, the cells are washed with ice-cold buffer, lysed, and the radioactivity is measured using a gamma counter.
In Vivo PET Imaging in Rodents
-
Male CD-1 mice are anesthetized using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).
-
A tail-vein catheter is inserted for the injection of the radiotracer.
-
[¹¹C]this compound (approximately 3.7-7.4 MBq) is injected intravenously.
-
Dynamic PET scans are acquired for 60 minutes using a small-animal PET scanner.
-
The PET data is reconstructed using standard algorithms (e.g., 3D-OSEM).
-
For blocking studies, a V1a antagonist (e.g., balovaptan, 1 mg/kg) is administered 15 minutes prior to the radiotracer injection.
Ex Vivo Biodistribution Studies
-
Following the PET scan or at predetermined time points after injection of [¹¹C]this compound (5, 15, 30, and 60 minutes), mice are euthanized.
-
Blood is collected via cardiac puncture, and major organs and tissues are dissected.
-
The tissues are weighed, and the radioactivity is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathway and Experimental Workflow
Vasopressin V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[2] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including vasoconstriction, smooth muscle contraction, and glycogenolysis.[7][8] this compound, as a V1a receptor antagonist, blocks the binding of AVP and inhibits this downstream signaling cascade.
V1a receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for [¹¹C]this compound PET Studies
The overall workflow for preclinical evaluation of [¹¹C]this compound as a PET probe involves several key stages, from the initial chemical synthesis to in vivo imaging and data analysis.
Preclinical experimental workflow for the evaluation of [¹¹C]this compound.
References
- 1. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparing PF-184563 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and administration of PF-184563 for in vivo studies. This compound is a potent and selective non-peptide antagonist of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. Due to the limited availability of specific published in vivo studies for this compound, the following protocols are based on general principles for poorly soluble compounds, information on other V1a receptor antagonists, and established animal study procedures.
Compound Information
| Property | Value | Source |
| IUPAC Name | 8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4H-2,3,5,10b-tetraaza-benzo[e]azulene | Wikipedia |
| Molecular Formula | C₂₁H₂₃ClN₆ | Wikipedia |
| Molecular Weight | 394.91 g/mol | Wikipedia |
| Mechanism of Action | Selective Vasopressin V1a Receptor Antagonist | Multiple Sources |
| Potential Indications | Dysmenorrhea, Raynaud's Disease | Multiple Sources |
| Solubility | Poorly soluble in water. Soluble in DMSO. | General Knowledge |
Signaling Pathway of Vasopressin V1a Receptor
This compound exerts its effects by blocking the vasopressin V1a receptor. This receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[1][2][3][4][5] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1a receptor stimulates a downstream signaling cascade.
Caption: V1a receptor signaling cascade initiated by AVP and inhibited by this compound.
In Vivo Study Preparation: Formulation and Administration
Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. The choice of vehicle and administration route will depend on the specific experimental design.
Recommended Vehicle for Injections (Intraperitoneal, Subcutaneous)
A common vehicle for poorly soluble compounds for in vivo studies is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline or Phosphate-Buffered Saline (PBS).
Vehicle Composition:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline or PBS | 45% |
Protocol for Vehicle Preparation:
-
Start with the required volume of DMSO.
-
Add the calculated amount of this compound to the DMSO and vortex or sonicate until fully dissolved.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the saline or PBS to the desired final volume and mix until a clear solution is obtained.
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.
-
Prepare the formulation fresh on the day of the experiment.
-
Visually inspect the solution for any precipitation before administration.
Recommended Vehicle for Oral Gavage
For oral administration, a suspension in a vehicle containing carboxymethylcellulose (CMC) is often used.
Vehicle Composition:
| Component | Percentage |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) |
| Water for Injection or Purified Water | q.s. to 100% |
Protocol for Vehicle Preparation:
-
Heat about one-third of the total required volume of water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to avoid clumping.
-
Once the CMC is dispersed, add the remaining cold water and continue stirring until a uniform, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound and triturate it with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve a homogenous suspension.
Experimental Protocols
The following are general protocols for the administration of this compound to mice. These should be adapted based on the specific research question, animal model, and institutional guidelines.
Intraperitoneal (IP) Injection in Mice
Caption: Workflow for intraperitoneal injection of this compound in mice.
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse to determine the accurate injection volume based on the desired dosage (mg/kg).
-
Aseptic Technique: Wipe the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the calculated volume of the this compound formulation.
-
Withdrawal: Gently withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Oral Gavage in Mice
Caption: Workflow for oral gavage administration of this compound in mice.
Materials:
-
This compound suspension
-
Sterile syringes (1 mL)
-
Flexible or rigid oral gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse to determine the accurate gavage volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Restraint: Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound suspension.
-
Withdrawal: Gently and slowly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse effects.
In Vivo Data for V1a Receptor Antagonists (for Reference)
| Compound | Species | Dose | Route | Study Focus | Source |
| SRX246 | Rat | 20 mg/kg | Oral | Pharmacokinetics | [6] |
| SRX246 | Dog | 10 mg/kg | Oral | Pharmacokinetics | [6] |
| SRX246 | Human | 120 mg, twice daily | Oral | fMRI study | [7] |
| Relcovaptan | Rat | 0.15 mg & 0.3 mg | Intraperitoneal | Ovarian hyperstimulation syndrome | [8] |
| OPC-21268 | Rat | 1-10 mg/kg | Oral | Antihypertensive effect | [9] |
| RGH-122 | Mouse | 1.5 mg/kg | Not specified | Social preference test | [10] |
Disclaimer: The information provided in this document is intended for research purposes only. All animal experiments should be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC) and in compliance with all relevant regulations and guidelines. The suggested formulations and protocols should be optimized for the specific experimental conditions.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 8. A potential novel strategy, inhibition of vasopressin-induced VEGF secretion by relcovaptan, for decreasing the incidence of ovarian hyperstimulation syndrome in the hyperstimulated rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-184563 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of PF-184563, a potent and selective non-peptidic antagonist of the vasopressin V1a receptor, in cell culture experiments.[1] This document is intended to guide researchers in assessing the effects of this compound on V1a receptor signaling and cellular responses.
Introduction to this compound
This compound is a high-affinity antagonist for the human vasopressin V1a receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. The V1a receptor, upon binding its endogenous ligand arginine vasopressin (AVP), couples to Gαq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in diverse cellular responses.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molar Mass | 394.91 g/mol | [1] |
| V1a Receptor IC50 | 0.9 nM | [2] |
| V1b Receptor IC50 | >10,000 nM | [2] |
| V2 Receptor IC50 | >10,000 nM | [2] |
| Oxytocin Receptor IC50 | >10,000 nM | [2] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be approximately 3.95 mg per 1 mL of DMSO.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Culture
HEK293 cells stably expressing the human V1a receptor are recommended for the following assays. General cell culture protocols for HEK293 cells are widely available and should be followed.
Recommended Cell Line:
-
HEK293 cells stably expressing the human V1a receptor (available from various commercial vendors).
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The selection agent for the stable cell line (e.g., G418) should be included as per the supplier's recommendation.
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells at 80-90% confluency.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the antagonistic activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization.
Materials:
-
HEK293-V1a stable cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Arginine Vasopressin (AVP)
-
This compound working solutions
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed HEK293-V1a cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.
-
Prepare a 2X stock of AVP at a concentration that elicits a submaximal response (e.g., EC80), which should be determined empirically.
-
-
Assay Measurement:
-
Wash the cells twice with 100 µL of HBSS.
-
Add 50 µL of the this compound serial dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO in HBSS).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
After a stable baseline is established, inject 50 µL of the 2X AVP solution into each well.
-
Continue recording the fluorescence signal for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after AVP addition.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the normalized response against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.
-
Cell Proliferation Assay (MTS Assay)
This protocol is designed to evaluate the effect of this compound on the proliferation of cells expressing the V1a receptor.
Materials:
-
HEK293-V1a stable cells
-
96-well tissue culture plates
-
Culture medium
-
This compound working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed HEK293-V1a cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at the desired final concentrations.
-
Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO in medium).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log concentration of this compound.
-
Visualization of Signaling Pathways and Workflows
Caption: V1a Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Caption: Experimental workflow for the cell proliferation (MTS) assay.
References
Application Notes and Protocols for PF-184563 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of PF-184563, a potent and selective vasopressin V1a (V1aR) receptor antagonist, in rodent models. Due to the limited availability of detailed public data on this compound for a wide range of applications, this document also includes information from studies on other selective V1aR antagonists, such as balovaptan (B605908) and SRX246, to provide a strong starting point for experimental design. It is crucial to note that dosages and protocols may require optimization for specific experimental conditions and rodent strains.
Overview of this compound
This compound is a non-peptidic antagonist of the V1a receptor, which is involved in various physiological processes, including social behavior, anxiety, and cardiovascular regulation. As a selective antagonist, it is a valuable tool for investigating the role of the V1a receptor in these processes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant V1aR antagonists in rodent models.
Table 1: this compound Dosage and Administration in Rodent Models
| Rodent Model | Administration Route | Dosage/Concentration | Vehicle | Study Type | Reference |
| Mice (CD-1) | Intravenous (tail vein) | Not specified in mg/kg | Not specified | PET Imaging | [1] |
| Rat (Wistar) Liver Sections | In vitro | 10 µmol/L | Not specified | Autoradiography (Blockade) | [1] |
Table 2: Reference V1aR Antagonist Dosage and Administration in Rodent Models
| Compound | Rodent Model | Administration Route | Dosage | Vehicle | Study Type | Reference |
| Balovaptan | Mice | Oral (p.o.) | 100 or 300 mg/kg | Not specified | Behavioral (AVP-induced scratching) | [2] |
| Balovaptan | Mice | Intravenous (i.v.) | 3 mg/kg | Not specified | PET Imaging (Blockade) | [1][3] |
| SRX246 | Rat | Oral (p.o.) | 20 mg/kg | Not specified | Pharmacokinetics | [4] |
| SRX246 | Rat | Intravenous (i.v.) | 2 mg/kg | Not specified | Pharmacokinetics | [4] |
| OPC-21268 | Mouse | Oral (gavage) | 60 mg/kg/day | 1% HPMC + 6% DMSO | Efficacy (Polycystic Kidney Disease) | [5] |
| d(CH2)5Tyr(Me)AVP | Rat | Intracerebroventricular (i.c.v.) | 0.1 or 1.0 ng/hr | Saline | Behavioral (Maternal Memory) | [6] |
Signaling Pathway
This compound acts by blocking the V1a receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Caption: V1a Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common administration routes in rodent models. These should be adapted and optimized for this compound.
Vehicle Preparation
The solubility of this compound in aqueous solutions is a critical consideration. For in vivo studies with V1aR antagonists, a common vehicle formulation is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), a surfactant like Tween-80, and saline.
Example Vehicle Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to the final volume and vortex to ensure a homogenous suspension.
-
Prepare the vehicle fresh on the day of the experiment.
Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
This compound solution
-
Animal scale
Protocol:
-
Animal Handling and Restraint: Accurately weigh the animal to determine the correct dosing volume. Gently restrain the mouse or rat to immobilize the head and straighten the neck and back, facilitating passage of the gavage needle.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth. Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is in the correct position (in the stomach), slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Caption: Experimental Workflow for Oral Gavage Administration.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration.
Materials:
-
25-27 gauge needles
-
Syringes
-
This compound solution
-
Animal scale
Protocol:
-
Animal Handling and Restraint: Weigh the animal and calculate the required dose volume. Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is common. For rats, firm but gentle restraint is required.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Injection: Insert the needle at a 10- to 20-degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the solution.
-
Post-Injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Intravenous (IV) Injection
IV injection, typically via the tail vein in rodents, provides direct entry into the circulatory system.
Materials:
-
27-30 gauge needles
-
Syringes
-
This compound solution
-
Restraint device (e.g., a rodent restrainer)
-
Heat lamp or warm water to dilate the tail vein
Protocol:
-
Preparation: Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.
-
Restraint and Injection: Place the animal in a suitable restrainer. Position the tail for injection. Insert the needle bevel-up into one of the lateral tail veins.
-
Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
Post-Injection Care: After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor its condition.
Important Considerations
-
Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal dose of this compound for your specific model and endpoint.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The half-life and duration of action of this compound will influence the dosing frequency. Consider conducting PK/PD studies to characterize these parameters.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the ethical treatment of animals.
-
Data from Analogs: When using data from other V1aR antagonists as a starting point, consider the differences in potency, selectivity, and pharmacokinetic properties between compounds.
By carefully considering these factors and utilizing the provided protocols as a foundation, researchers can effectively design and execute studies involving the administration of this compound in rodent models.
References
- 1. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Arginine Vasopressin V1a Receptor Antagonist Impairs Maternal Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling PF-06881845 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radiolabeling of PF-06881845 (also known as PF-04457845), a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), with Carbon-11 ([¹¹C]) for use as a positron emission tomography (PET) imaging agent. The resulting radiotracer, [¹¹C-carbonyl]PF-06881845, allows for the in vivo quantification and target engagement studies of FAAH. The protocol described herein is a one-pot automated synthesis utilizing [¹¹C]carbon dioxide ([¹¹C]CO₂) fixation, followed by purification and quality control procedures to ensure the final product is suitable for preclinical and clinical research.
Introduction
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Its role in various neurological and psychiatric disorders has made it a significant target for drug development. PF-06881845 is a highly selective and potent irreversible inhibitor of FAAH. Radiolabeling PF-06881845 with Carbon-11, a positron-emitting radionuclide with a half-life of 20.4 minutes, enables non-invasive in vivo imaging of FAAH distribution and density using PET. This allows for the assessment of drug-target engagement, dose-occupancy relationships, and the study of FAAH's role in disease pathophysiology.
The synthesis of [¹¹C-carbonyl]PF-06881845 is achieved through a rapid, one-pot reaction where cyclotron-produced [¹¹C]CO₂ is trapped and reacted with the precursor molecule.[1] This automated process provides a reliable method for producing the radiotracer with high purity and specific activity.
Radiolabeling Workflow
The overall workflow for the production of [¹¹C-carbonyl]PF-06881845 is depicted below. This process begins with the production of the radionuclide and culminates in a sterile, injectable solution ready for use.
Caption: Automated radiosynthesis workflow for [¹¹C-carbonyl]PF-06881845.
Experimental Protocol
This protocol outlines the automated synthesis of [¹¹C-carbonyl]PF-06881845. It is recommended to use a commercial automated synthesis module, such as a GE TRACERlab, for this procedure.[2][3][4]
Materials and Reagents
-
Precursor: 2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine hydrochloride (PPP)
-
Reagents:
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
[¹¹C]Carbon Dioxide ([¹¹C]CO₂) from a cyclotron
-
Reagents for the specific [¹¹C]CO₂ fixation method employed (e.g., a strong, non-nucleophilic base)
-
-
Purification:
-
Semi-preparative HPLC system with a radioactivity detector
-
Reverse-phase C18 HPLC column
-
HPLC mobile phase (e.g., acetonitrile (B52724)/water with a suitable buffer)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Ethanol (B145695), USP
-
Sterile water for injection, USP
-
0.9% Sodium Chloride for injection, USP
-
-
Quality Control:
-
Analytical HPLC system with radioactivity and UV detectors
-
Reference standard of non-radioactive PF-06881845
-
Gas chromatography (GC) system for residual solvent analysis
-
Limulus amebocyte lysate (LAL) test for bacterial endotoxins
-
pH strips or meter
-
Automated Radiosynthesis Procedure
-
Preparation of the Synthesis Module:
-
Ensure the automated synthesis module is clean, dry, and has passed all system checks.
-
Load the required reagents into the appropriate vials on the module. A typical setup would involve dissolving the PPP precursor in an anhydrous solvent within the reaction vessel.
-
-
Production and Trapping of [¹¹C]CO₂:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[2]
-
Transfer the [¹¹C]CO₂ from the cyclotron target to the automated synthesis module.
-
Trap the [¹¹C]CO₂ at low temperature (e.g., using a molecular sieve trap cooled with liquid nitrogen) or directly bubble it into the reaction vessel containing the precursor solution.
-
-
Radiolabeling Reaction:
-
Initiate the automated synthesis sequence.
-
The trapped [¹¹C]CO₂ is released and introduced into the reaction vessel containing the PPP precursor and activating reagents.
-
The reaction proceeds at room temperature. No heating or cooling is required for this specific one-pot synthesis.[1]
-
-
Purification:
-
Semi-Preparative HPLC:
-
Following the reaction, the crude product mixture is automatically loaded onto a semi-preparative reverse-phase C18 HPLC column.
-
Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer) to separate [¹¹C-carbonyl]PF-06881845 from unreacted precursor and byproducts.
-
The radioactive peak corresponding to the desired product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the radiotracer.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline to provide an injectable solution.
-
-
Quality Control
All batches of [¹¹C-carbonyl]PF-06881845 intended for administration must undergo the following quality control tests:
-
Radiochemical Purity and Identity:
-
Inject an aliquot of the final product into an analytical HPLC system.
-
The identity of the radiotracer is confirmed by comparing its retention time with that of a co-injected, non-radioactive PF-06881845 reference standard.
-
Radiochemical purity is determined by the percentage of total radioactivity that elutes as the desired product.
-
-
Specific Activity:
-
Calculated by dividing the amount of radioactivity by the total mass of PF-06881845 in the final product. The mass is determined from the analytical HPLC chromatogram by comparing the UV peak area to a standard curve.
-
-
pH:
-
The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5 - 7.5).
-
-
Residual Solvents:
-
Analyzed by GC to ensure that the levels of any residual solvents (e.g., ethanol, acetonitrile) are below the limits specified by the United States Pharmacopeia (USP).
-
-
Bacterial Endotoxins:
-
Tested using the LAL method to ensure the absence of pyrogens.
-
-
Sterility:
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial. A sample should be sent for retrospective sterility testing.
-
-
Visual Inspection:
-
The final solution should be clear, colorless, and free of particulate matter.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and quality control of [¹¹C-carbonyl]PF-06881845.
Table 1: Radiosynthesis Parameters
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 5 ± 1% | [5] |
| Total Synthesis Time (from end of bombardment) | 25 ± 2 min | [1] |
| Specific Activity (at end of synthesis) | 73.5 ± 8.2 GBq/µmol | [5] |
Table 2: Quality Control Specifications
| Test | Specification |
| Radiochemical Purity | ≥ 98%[1][5] |
| pH | 4.5 - 7.5 |
| Residual Solvents | Within USP limits |
| Bacterial Endotoxins | < 175 EU/V |
| Sterility | Sterile |
| Visual Appearance | Clear, colorless, no particulates |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of PF-06881845, which is the basis for its use as a PET tracer to image FAAH.
Caption: Irreversible inhibition of FAAH by [¹¹C]PF-06881845.
References
- 1. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated production of [11C]acetate and [11C]palmitate using a modified GE Tracerlab FX(C-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple modification of GE tracerlab FX C Pro for rapid sequential preparation of [11C]carfentanil and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-184563 in Autoradiography Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PF-184563, a potent and selective V1a receptor antagonist, in autoradiography studies. The information is intended to assist researchers in the fields of pharmacology, neuroscience, and drug development in characterizing the binding of this ligand to the vasopressin V1a receptor.
Introduction to this compound
This compound is a non-peptidic antagonist of the arginine vasopressin receptor 1A (V1aR). The V1a receptor, a G-protein coupled receptor (GPCR), is involved in a variety of physiological processes, including the regulation of social behavior, anxiety, and cardiovascular function. When activated, the V1a receptor couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses. Due to its high affinity and selectivity for the V1a receptor, the radiolabeled form of this compound, [¹¹C]this compound, is a valuable tool for in vitro autoradiography to visualize and quantify the distribution of V1a receptors in tissues.
V1a Receptor Signaling Pathway
Caption: V1a receptor signaling cascade.
Quantitative Data for this compound
The binding characteristics of this compound have been determined through various in vitro assays. This data is essential for designing and interpreting autoradiography experiments.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| Ki | 0.9 nM | Human V1a | Radioligand Binding | [1] |
| IC₅₀ | >10,000 nM | Human V1b | Competition Assay | [1] |
| IC₅₀ | >10,000 nM | Human V2 | Competition Assay | [1] |
| IC₅₀ | >10,000 nM | Human Oxytocin (B344502) (OT) | Competition Assay | [1] |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the high affinity of this compound for the V1a receptor and its excellent selectivity over other related vasopressin and oxytocin receptors.
Experimental Protocols
Tissue Preparation for In Vitro Autoradiography
Proper tissue handling is critical for preserving receptor integrity and obtaining reliable autoradiographic data.
Caption: Workflow for tissue preparation.
Protocol:
-
Tissue Dissection: Immediately following euthanasia, dissect the tissue of interest (e.g., brain, uterus, kidney).
-
Snap-Freezing: To minimize degradation and preserve morphology, rapidly freeze the tissue. This can be achieved by immersion in isopentane pre-cooled with liquid nitrogen to approximately -40°C or by embedding in a cryo-embedding medium and freezing on powdered dry ice.
-
Storage: Store the frozen tissue blocks at -80°C until sectioning. For long-term storage, wrap the blocks in aluminum foil and place them in airtight containers to prevent dehydration.
-
Cryosectioning: Mount the frozen tissue block onto a cryostat chuck. Allow the tissue to equilibrate to the cryostat temperature, typically between -16°C and -20°C. Cut sections at a thickness of 10-20 µm.
-
Thaw-Mounting: Thaw-mount the sections onto gelatin-coated or commercially available charged microscope slides. This process involves bringing the room-temperature slide close to the frozen section in the cryostat, allowing the section to adhere to the slide.
-
Drying and Storage: Air-dry the mounted sections. This can be done at room temperature for a few hours or overnight in a desiccator at 4°C. Once dried, slides can be stored at -80°C in slide boxes with desiccant until use.
In Vitro Autoradiography with [¹¹C]this compound
This protocol outlines the steps for labeling V1a receptors in tissue sections using [¹¹C]this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: [¹¹C]this compound.
-
Non-specific Binding Control: 1 µM unlabeled this compound or Arginine Vasopressin (AVP).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C.
-
Distilled Water: 4°C.
-
Phosphor imaging plates or autoradiography film.
Protocol:
-
Pre-incubation: Bring the slide-mounted tissue sections to room temperature. To remove endogenous ligands, pre-incubate the slides in assay buffer for 15-30 minutes at room temperature.
-
Incubation:
-
Total Binding: Incubate a set of slides with a specific concentration of [¹¹C]this compound in assay buffer. The concentration should be at or below the Kd of the ligand for the V1a receptor (e.g., 0.5 - 1.0 nM).
-
Non-specific Binding: Incubate an adjacent set of slides with the same concentration of [¹¹C]this compound plus a high concentration (e.g., 1 µM) of unlabeled this compound or AVP to block all specific binding.
-
Incubate for 60-90 minutes at room temperature in a humidified chamber to prevent the sections from drying out.
-
-
Washing: To remove unbound radioligand, rapidly wash the slides in ice-cold wash buffer. Perform a series of short washes (e.g., 2 x 2 minutes) to minimize dissociation of the specifically bound ligand.
-
Rinsing: Briefly dip the slides in ice-cold distilled water to remove buffer salts.
-
Drying: Quickly dry the slides under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of the receptors. For ¹¹C, exposure times are typically a few hours.
-
Imaging and Analysis: After exposure, scan the phosphor imaging plate using a phosphor imager or develop the film. Quantify the signal intensity in specific regions of interest.
Quantitative Analysis of Autoradiograms
The goal of quantitative analysis is to determine the density of binding sites (Bmax) and the affinity of the ligand (Kd) in different tissue regions.
Caption: Workflow for quantitative autoradiography analysis.
Protocol:
-
Image Acquisition: Digitize the autoradiograms using a suitable imaging system (e.g., phosphor imager or densitometer).
-
Calibration: Include radioactive standards with known amounts of radioactivity on the same imaging plate or film as the tissue sections. Generate a standard curve by plotting the signal intensity versus the known radioactivity. This allows for the conversion of pixel values to units of radioactivity (e.g., fmol/mg tissue).
-
Region of Interest (ROI) Definition: Using image analysis software, draw ROIs around the anatomical structures of interest on the digitized images of the tissue sections.
-
Data Extraction: For each ROI, measure the average signal intensity for both total and non-specific binding slides.
-
Calculation of Specific Binding: Subtract the non-specific binding value from the total binding value for each ROI to obtain the specific binding.
-
Saturation Binding Analysis: To determine Bmax and Kd, perform the autoradiography experiment with a range of increasing concentrations of [¹¹C]this compound. Plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola using non-linear regression analysis.
-
Competition Binding Analysis: To determine the Ki of unlabeled compounds, perform the experiment with a fixed concentration of [¹¹C]this compound and increasing concentrations of the competing unlabeled ligand. Plot the percentage of inhibition against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
References
Application Notes and Protocols: Characterization of PF-184563 as a V1a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vasopressin V1a receptor (V1aR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, including the regulation of blood pressure, social behaviors, and stress responses.[1][2] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1aR couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC).[3][4] This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[1][4] The diverse functions of the V1aR have made it an attractive therapeutic target for conditions such as dysmenorrhea, congestive heart failure, and various psychiatric disorders.[5][6]
PF-184563 is a potent and selective non-peptidic antagonist of the V1a receptor.[7][8] Its high affinity and selectivity make it a valuable pharmacological tool for studying V1aR function and a promising candidate for therapeutic development.[8][9] This document provides detailed protocols for characterizing the binding of this compound to the V1a receptor using antagonist binding assays and outlines the principles of agonist binding assays for comparison.
Data Presentation: Binding Affinity and Selectivity of this compound
The binding characteristics of this compound for the human V1a receptor have been determined through competitive radioligand binding assays. The data clearly demonstrates its high affinity and remarkable selectivity for the V1a receptor over other related vasopressin and oxytocin (B344502) receptors.
| Compound | Target Receptor | Inhibitory Constant (Ki) | Selectivity vs. V1b, V2, OT Receptors (IC50) |
| This compound | Human V1a | 0.9 nM[8] | >10,000 nM[8] |
V1a Receptor Signaling Pathway
The binding of an agonist, such as vasopressin, to the V1a receptor initiates a well-defined signaling cascade. An antagonist like this compound competitively binds to the receptor, preventing the initiation of this cascade.
Experimental Protocols
Antagonist Radioligand Competition Binding Assay
This protocol details how to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to compete with a known radiolabeled ligand for binding to the V1a receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human V1a receptor (e.g., from CHO or 1321N1 cells).[10]
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP), a high-affinity V1a receptor agonist.[10][11]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[10][12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled V1a receptor antagonist (e.g., 10 µM of a known antagonist or this compound itself).
-
Filtration System: 96-well harvester with GF/C filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[12]
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[12]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked GF/C filters. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Agonist Radioligand Saturation Binding Assay
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radiolabeled agonist, such as [3H]-AVP. This is a prerequisite for performing competition binding assays.
Materials:
-
Same as the antagonist assay, but without the test compound.
Procedure:
-
Radioligand Dilution: Prepare a serial dilution of the radiolabeled agonist (e.g., [3H]-AVP) in assay buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kd.[13]
-
Assay Plate Setup: In a 96-well plate, for each concentration of radioligand, prepare wells for total binding and non-specific binding.
-
Total Binding: Add 50 µL of radioligand dilution and 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of radioligand dilution and 50 µL of a high concentration of a non-radiolabeled V1a antagonist.
-
-
Add Membranes: Add 150 µL of the V1a receptor membrane preparation to all wells.[12]
-
Incubation, Filtration, and Counting: Follow steps 3-5 from the antagonist binding assay protocol.
-
Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Plot the specific binding against the radioligand concentration.
-
Fit the data using a non-linear regression model for one-site binding to determine the Bmax (maximum specific binding) and Kd (ligand concentration at which 50% of receptors are occupied).[13]
-
Scintillation Proximity Assay (SPA) - An Alternative Homogeneous Method
SPA is a more advanced, homogeneous assay format that does not require a separation step (filtration), making it highly suitable for high-throughput screening.[14][15]
Principle: Receptor membranes are immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it is brought into close proximity with the bead, allowing the emitted beta particles to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal.[16][17]
Brief Protocol Outline:
-
Bead-Membrane Coupling: Couple the V1a receptor membranes to SPA beads (e.g., wheat germ agglutinin-coated beads).
-
Assay Setup: In a microplate, combine the membrane-coupled beads, radioligand, and either buffer (for total binding), non-specific control, or the test compound (this compound).
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Signal Detection: Read the plate directly in a microplate scintillation counter. No filtration or washing is required.
-
Data Analysis: The data analysis is similar to the filtration-based assays.
Conclusion
The provided protocols offer robust methods for characterizing the interaction of compounds with the V1a receptor. The antagonist competition binding assay is essential for determining the potency of inhibitors like this compound. The data clearly establishes this compound as a high-affinity and highly selective V1a receptor antagonist. These assays are fundamental tools in drug discovery and pharmacological research, enabling the detailed investigation of V1a receptor ligands.
References
- 1. scbt.com [scbt.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Radioligand binding studies reveal marked species differences in the vasopressin V1 receptor of rat, rhesus and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. revvity.com [revvity.com]
- 15. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scintillation Proximity Assays | Revvity [revvity.co.jp]
- 17. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Experimental design for studying V1a receptor function with PF-184563.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine vasopressin receptor 1a (V1aR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including the regulation of cardiovascular homeostasis, social behavior, and stress responses.[1][2] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1aR couples to Gαq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.[3][4]
PF-184563 is a potent, selective, and non-peptidic antagonist of the V1a receptor.[5][6] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the V1a receptor. These application notes provide detailed experimental protocols for characterizing the interaction of this compound with the V1a receptor, from in vitro binding and functional assays to in vivo behavioral studies.
Pharmacological Profile of this compound
This compound exhibits sub-nanomolar affinity for the human V1a receptor and exceptional selectivity over other related receptors. This makes it a highly specific tool for probing V1a receptor function.
| Parameter | Value | Receptor | Reference |
| Ki (inhibitory constant) | 0.9 nM | Human V1a | [2][7] |
| IC50 (half maximal inhibitory concentration) | >10,000 nM | Human V1b | [2][7] |
| IC50 (half maximal inhibitory concentration) | >10,000 nM | Human V2 | [2][7] |
| IC50 (half maximal inhibitory concentration) | >10,000 nM | Human Oxytocin | [2][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the V1a receptor signaling pathway and a general experimental workflow for characterizing a V1a receptor antagonist like this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the V1a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the V1a receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)
-
This compound
-
Non-specific binding control: A high concentration of unlabeled AVP (e.g., 1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail and scintillation counter
-
Filtration apparatus
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled AVP), and competitor binding (radioligand + varying concentrations of this compound).
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM unlabeled AVP (for non-specific binding), or 50 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M).
-
Add 50 µL of [3H]-AVP to all wells at a final concentration at or below its Kd (e.g., 0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the V1a receptor membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by AVP, thereby determining its functional potency (IC50).
Materials:
-
Cells stably expressing the human V1a receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Arginine Vasopressin (AVP)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the V1aR-expressing cells into black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of AVP at a concentration that elicits a submaximal response (EC80).
-
-
Antagonist Incubation:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) over time.
-
Inject the AVP solution (EC80 concentration) into the wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with AVP alone (100% activation) and untreated cells (0% activation).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
In Vivo Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms)
-
Rodents (mice or rats)
-
This compound
-
Vehicle control solution
-
Video tracking software
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.[10]
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before testing.
-
Test Procedure:
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Compare the data from the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
In Vivo Behavioral Assay: Social Recognition Test
This test assesses short-term social memory. A reduction in investigation time of a familiar juvenile conspecific during a second encounter indicates social recognition.
Materials:
-
Adult and juvenile rodents (e.g., rats)
-
Testing cages
-
This compound
-
Vehicle control solution
-
Stopwatch
Procedure:
-
Acclimation: Individually house the adult animals and allow them to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle to the adult animals before the first exposure to the juvenile.
-
Trial 1 (Acquisition):
-
Place a juvenile rat into the home cage of the adult rat.
-
Record the total time the adult spends investigating the juvenile (e.g., sniffing, grooming) over a 5-minute period.[12]
-
Remove the juvenile after the trial.
-
-
Inter-Trial Interval (ITI): A specific time interval is allowed to pass (e.g., 30-120 minutes).
-
Trial 2 (Retrieval):
-
Re-introduce the same juvenile (familiar) or a novel juvenile into the adult's cage.
-
Record the investigation time for another 5-minute period.
-
-
Data Analysis:
-
A social recognition index can be calculated (e.g., [time investigating novel - time investigating familiar] / [time investigating novel + time investigating familiar]).
-
Compare the investigation times and recognition indices between the this compound-treated and vehicle-treated groups. A disruption in the expected decrease in investigation of the familiar juvenile by the this compound group would suggest an impairment of social memory.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The V1a vasopressin receptor is necessary and sufficient for normal social recognition: a gene replacement study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus maze protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
PF-184563: A Potent and Selective V1a Receptor Antagonist for Vasopressin Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184563 is a potent and selective non-peptidic antagonist of the arginine vasopressin receptor 1A (V1aR).[1] Developed by Pfizer, this compound serves as a valuable tool for investigating the physiological and pathological roles of the V1a receptor.[1] The V1a receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to Gαq/11 proteins.[2] Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, mediating various physiological responses.[2] this compound's high affinity and selectivity for the V1a receptor make it an ideal pharmacological tool for elucidating the receptor's function in vitro and in vivo.
Pharmacological Profile
This compound exhibits sub-nanomolar binding affinity for the human V1a receptor and exceptional selectivity over other related receptors, including the vasopressin V1b and V2 receptors, and the oxytocin (B344502) receptor (OTR). This high selectivity minimizes off-target effects, ensuring that observed biological responses can be confidently attributed to the blockade of the V1a receptor.
| Parameter | Value | Receptor | Reference |
| Ki | 0.9 nM | Human V1a | [3] |
| IC50 | >10,000 nM | Human V1b | [3] |
| IC50 | >10,000 nM | Human V2 | [3] |
| IC50 | >10,000 nM | Human OTR | [3] |
Caption: Binding affinity and functional potency of this compound at vasopressin receptor subtypes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the V1a receptor signaling pathway and a general experimental workflow for characterizing V1a antagonists like this compound.
Caption: V1a receptor signaling pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Improving the solubility of PF-184563 for experimental use.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of PF-184563 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.[1][2] It is an orally active compound that has been investigated for its potential therapeutic effects. Its molecular weight is 394.91 g/mol , and its chemical formula is C21H23ClN6.[2]
Q2: Why is the solubility of this compound a concern for experiments?
A2: Like many small molecule inhibitors, this compound can exhibit poor aqueous solubility, which can pose challenges for its use in various in vitro and in vivo experimental setups. Ensuring complete dissolution is critical for accurate and reproducible results.
Q3: What are the common solvents for dissolving this compound?
Q4: Are there any general tips for dissolving this compound?
A4: Yes. To aid in the dissolution process, gentle heating and sonication can be employed.[1] It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent system before preparing a large batch.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound is not dissolving in my chosen solvent. | The solvent may not be appropriate for the compound's chemical properties. The concentration may be too high. | - If not already used, try dissolving in 100% DMSO to create a high-concentration stock. - If precipitation occurs upon dilution in aqueous media, consider using a co-solvent system (see Experimental Protocols). - Gentle warming or sonication can help to increase the rate of dissolution.[1] |
| The compound precipitates out of solution after dilution in my aqueous buffer (e.g., PBS, cell culture media). | The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility in the aqueous environment. | - For in vitro assays, ensure the final concentration of DMSO is kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts, while still maintaining solubility. - For in vivo studies, a formulation with co-solvents and surfactants is recommended to improve and maintain solubility.[1] |
| I am observing unexpected or inconsistent results in my cell-based assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. The solvent itself might be causing cellular stress or other off-target effects. | - Visually inspect your stock and working solutions for any precipitate before use. - Always include a vehicle control (the solvent system without the compound) in your experiments to account for any effects of the solvent. |
Data Presentation: Solubility of this compound
Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. However, for experimental purposes, the following information provides guidance on preparing a suitable formulation.
| Solvent/System | Solubility Data | Remarks |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (Specific concentration not specified) | Recommended as the initial solvent to create a stock solution. |
| Ethanol | Data not available | |
| Water | Presumed to be poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Co-solvent Formulation for in vivo use | A recommended formulation is provided in the Experimental Protocols section. | This formulation is designed to improve the solubility and bioavailability of the compound for animal studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, gently warm the solution or sonicate in a water bath until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
-
Thawing: Thaw the high-concentration DMSO stock solution of this compound.
-
Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to the final desired working concentration.
-
Mixing: Ensure thorough mixing after each dilution step.
-
Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in your assay does not exceed a level that affects cell viability or the experimental outcome (typically below 0.5%).
Protocol 3: Recommended Formulation for in vivo Experimental Use
For animal studies, a co-solvent formulation can be used to improve the solubility and administration of this compound. The following is a general guideline that can be adapted.[1]
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock.
-
Formulation Preparation (example for a 10% DMSO final concentration):
-
Take 10 parts of the this compound DMSO stock solution.
-
Add 40 parts of PEG300 and mix thoroughly.
-
Add 5 parts of Tween-80 and mix until the solution is clear.
-
Add 45 parts of saline or PBS and mix thoroughly.
-
-
Administration: The final solution should be clear before administration. It is recommended to prepare this formulation fresh for each experiment.
Visualizations
Signaling Pathways
Caption: V1a Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflows
Caption: Experimental Workflow for Preparing this compound Solutions.
References
Technical Support Center: PF-184563 Microsomal Stability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the microsomal stability of PF-184563 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a microsomal stability assay?
A1: The microsomal stability assay is an in vitro method used to assess the metabolic stability of a compound when exposed to liver microsomes.[1][2] This assay helps predict the intrinsic clearance of a drug, which is a measure of how quickly a drug is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[1][2] The results, such as half-life (t½) and intrinsic clearance (Clint), are crucial for optimizing drug candidates in early drug discovery.[2][3]
Q2: What are the key components of a microsomal stability assay?
A2: A typical microsomal stability assay includes the test compound (this compound), liver microsomes (from human or other species), a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system as a cofactor for CYP enzymes, and a phosphate buffer to maintain pH.[1][3] The reaction is stopped at various time points, and the remaining amount of the parent compound is quantified using LC-MS/MS.[3][4]
Q3: Why is a control without NADPH included in the assay?
A3: A control incubation without NADPH is essential to determine if the observed disappearance of the compound is due to enzymatic degradation (metabolism) or other factors like non-specific binding to proteins or chemical instability in the assay buffer.[1][3] If there is significant loss of the compound in the absence of NADPH, it suggests non-enzymatic degradation.
Q4: How should I interpret the results of my this compound microsomal stability assay?
A4: The primary readouts are the percentage of the compound remaining over time, the half-life (t½), and the intrinsic clearance (Clint). A short half-life and high intrinsic clearance suggest that this compound is rapidly metabolized and may have low bioavailability in vivo. Conversely, a long half-life and low clearance indicate higher metabolic stability.
Troubleshooting Guide
This guide addresses common issues encountered during the microsomal stability assessment of this compound.
Issue 1: High Variability in Results Between Replicates
High variability can obscure the true metabolic stability of this compound.
-
Possible Causes & Solutions:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the test compound and microsomes. Use calibrated pipettes.
-
Inhomogeneous Microsome Suspension: Microsomes can settle over time. Vortex the stock solution gently before each use to ensure a uniform suspension.
-
Temperature Fluctuations: Maintain a constant temperature of 37°C during the incubation period.[1][3] Use a calibrated incubator or water bath.
-
Time Point Accuracy: Stagger the addition of reagents to ensure accurate timing for each sample, especially for short incubation times.
-
Issue 2: this compound Shows Unexpectedly High Clearance
If this compound is cleared more rapidly than anticipated, consider the following:
-
Possible Causes & Solutions:
-
High Microsomal Protein Concentration: Verify the protein concentration used in the assay. A standard concentration is typically around 0.5 mg/mL.[1]
-
Cofactor Concentration: Ensure the NADPH regenerating system is fresh and used at the correct concentration.
-
Non-Specific Binding: this compound might be binding to the plasticware. Consider using low-binding plates or tubes.
-
Chemical Instability: Review the results from the control incubation without NADPH. Significant compound loss in this control points to chemical instability at pH 7.4.
-
Issue 3: this compound Shows Unexpectedly Low or No Clearance
If this compound appears to be too stable, investigate these potential causes:
-
Possible Causes & Solutions:
-
Inactive Microsomes: The microsomal enzymes may have lost activity due to improper storage or handling. Use a new batch of microsomes and include positive control compounds with known metabolic profiles (e.g., testosterone, verapamil) to verify enzyme activity.
-
Inactive Cofactors: The NADPH regenerating system may be degraded. Prepare fresh solutions.
-
Incorrect pH: Verify the pH of the buffer is at the optimal level for enzymatic activity, typically pH 7.4.[1][3]
-
Inhibition of Metabolic Enzymes: The concentration of this compound may be too high, leading to substrate inhibition. Test a range of concentrations.
-
Data Presentation
Table 1: Example Microsomal Stability Data for this compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Half-life (t½, min) | 25.8 | 15.2 |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 26.9 | 45.6 |
| % Remaining at 60 min | 18.5% | 8.3% |
Table 2: Standard Assay Conditions
| Parameter | Condition |
| Microsomal Protein Concentration | 0.5 mg/mL |
| This compound Concentration | 1 µM |
| Buffer | 100 mM Phosphate Buffer, pH 7.4 |
| Cofactor | NADPH Regenerating System |
| Incubation Temperature | 37°C |
| Time Points | 0, 5, 15, 30, 45, 60 min |
| Organic Solvent | < 1% |
Experimental Protocols
Microsomal Stability Assay Protocol
-
Prepare Reagents:
-
Prepare a 1 µM working solution of this compound in the incubation buffer.
-
Prepare the NADPH regenerating system solution.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the this compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH system.
-
-
Time Points:
-
At each specified time point (0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Workflow for the microsomal stability assay.
Caption: Troubleshooting logic for unexpected clearance results.
References
Technical Support Center: Optimizing PF-184563 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-184563, a potent and selective V1a receptor antagonist, in in vitro settings. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective non-peptidic antagonist of the Vasopressin V1a receptor.[1] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand arginine vasopressin (AVP), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[1][2] By blocking this receptor, this compound inhibits these downstream signaling events.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Based on data from studies on various V1a receptor antagonists, a broad starting range of 1 nM to 10 µM is recommended for initial dose-response experiments. One study reported an IC50 value of 40 nM for the V1a receptor antagonist ML389. A recent study utilized this compound as a blocking agent at a concentration of 10 µmol/L. Therefore, a logarithmic dilution series across this range should effectively capture the dose-dependent effects of the compound.
Q3: How should I dissolve and store this compound?
A3: this compound, like many small molecule inhibitors, is likely soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is low (typically below 0.5%, ideally ≤ 0.1%) to prevent solvent-induced toxicity or off-target effects.[5]
Q4: How can I determine if the observed effects of this compound are specific to V1a receptor antagonism?
A4: To confirm the on-target effects of this compound, several control experiments are recommended.[5] These include using a structurally different V1a receptor antagonist to see if it phenocopies the effects of this compound. Additionally, performing rescue experiments by overexpressing the V1a receptor could potentially reverse the inhibitory effects of the compound. A clear dose-response relationship is also indicative of a specific effect, as off-target effects often manifest at higher concentrations.[5]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Aqueous Media
| Potential Cause | Suggested Solution |
| Compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution into the final aqueous buffer immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[5] |
| The compound is precipitating out of solution at the working concentration. | Visually inspect the solution for any precipitate. If precipitation is observed, consider lowering the final concentration or using a solubilizing agent like a low concentration of a non-ionic detergent (e.g., 0.01% Pluronic F-68), after validating its compatibility with your assay. |
| pH of the buffer affects solubility. | Test the solubility of this compound in buffers with slightly different pH values to find the optimal condition for your experiment. |
Issue 2: High Cell Toxicity Observed
| Potential Cause | Suggested Solution |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.[5] |
| Compound-induced cytotoxicity. | Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range of this compound. This will help in selecting a concentration range that is effective for V1a antagonism without causing significant cell death. |
| Off-target effects of the compound. | At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. Focus on using the lowest effective concentration that elicits the desired biological response. |
| Compound instability leading to toxic degradation products. | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid prolonged exposure of working solutions to light or elevated temperatures. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Suggested Solution |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and serum batches. Regularly test for mycoplasma contamination. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks to ensure accurate dispensing. |
| Compound degradation. | Aliquot the stock solution to minimize freeze-thaw cycles. Protect the compound from light if it is light-sensitive. Prepare fresh working dilutions for each experiment.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is designed to establish the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound on the viability of a V1a receptor-expressing cell line.
Materials:
-
V1a receptor-expressing cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings.
-
Plot the cell viability (as a percentage of the no-treatment control) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting guide for PF-184563 in vivo experiments.
Technical Support Center: PF-184563 In Vivo Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the novel PI3K/Akt/mTOR pathway inhibitor, this compound, in preclinical in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo studies with this compound.
Question: We are not observing the expected anti-tumor efficacy in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?
Answer:
A lack of efficacy can stem from multiple factors, ranging from suboptimal drug exposure to characteristics of the model itself. A systematic approach is crucial for identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Inadequate Drug Exposure:
-
Verify Formulation: Ensure this compound is fully dissolved and stable in the chosen vehicle. Visually inspect for precipitation. We recommend the standard formulation protocol provided.
-
Confirm Dosing Accuracy: Double-check dose calculations, animal weights, and administration technique (e.g., for oral gavage, ensure proper delivery to the stomach).
-
Conduct Pharmacokinetic (PK) Study: A satellite group of animals can be used to measure plasma and tumor concentrations of this compound over time. This will confirm if the drug is achieving sufficient levels to inhibit the target. Compare your results to the reference PK data below.
-
-
Suboptimal Target Engagement:
-
Perform Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing (e.g., 2, 8, 24 hours) and measure the levels of downstream biomarkers of mTORC1 activity, such as phosphorylated S6 ribosomal protein (p-S6). A significant reduction in p-S6 levels indicates successful target inhibition.
-
Dose Escalation: If target engagement is insufficient, a dose escalation study may be necessary.
-
-
Model-Specific Issues:
-
Confirm Target Expression: Verify that your chosen cancer cell line expresses the components of the PI3K/Akt/mTOR pathway.
-
Check for Resistance Mutations: Some models may have intrinsic resistance mechanisms, such as activating mutations downstream of the target.
-
Tumor Growth Rate: Ensure the tumor growth rate in the vehicle control group is consistent and robust, providing a suitable therapeutic window to observe efficacy.
-
Question: We are observing unexpected toxicity (e.g., weight loss, lethargy) in our study animals at the recommended dose. What should we do?
Answer:
Unexpected toxicity requires immediate attention to ensure animal welfare and data integrity.
Potential Causes & Troubleshooting Steps:
-
Vehicle-Related Toxicity:
-
Run a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle to distinguish between vehicle- and compound-related toxicity.
-
-
Off-Target Effects:
-
Dose Reduction: Lower the dose of this compound to see if the toxicity is dose-dependent. This can help find a maximum tolerated dose (MTD).
-
Alternative Dosing Schedule: Consider a different dosing schedule (e.g., intermittent dosing instead of daily) which may allow for recovery between doses and reduce cumulative toxicity.
-
-
Metabolism and Species Differences:
-
Metabolite Profiling: In some cases, a metabolite of the parent compound can be responsible for toxicity.
-
Consult Toxicology Reports: Refer to formal toxicology studies for this compound to understand its known safety profile.
-
Data & Protocols
Pharmacokinetic Profile of this compound
The following table summarizes the mean pharmacokinetic parameters of this compound in non-tumor-bearing mice following a single oral dose.
| Parameter | 10 mg/kg Oral Dose | 30 mg/kg Oral Dose |
| Cmax (ng/mL) | 450 ± 85 | 1350 ± 210 |
| Tmax (hr) | 1.0 | 2.0 |
| AUC (0-24h) | 2800 ± 450 | 9500 ± 1200 |
| Half-life (hr) | 6.5 ± 1.2 | 7.1 ± 1.5 |
Pharmacodynamic Response in Xenograft Tumors
This table shows the inhibition of p-S6 (Ser240/244) in tumor tissue 8 hours after a single oral dose of this compound.
| Dose (mg/kg) | % Inhibition of p-S6 vs. Vehicle |
| 10 | 45% ± 12% |
| 30 | 85% ± 8% |
| 50 | 92% ± 6% |
Protocol: Preparation of this compound for In Vivo Dosing
-
Vehicle Preparation: Prepare a fresh solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water (v/v/v/v).
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Add the DMSO component of the vehicle to the this compound powder and vortex until fully dissolved.
-
Add the PEG300 and vortex.
-
Add the Tween 80 and vortex.
-
Finally, add the sterile water slowly while vortexing to prevent precipitation.
-
-
Final Formulation: The final solution should be clear and free of particulates. Protect from light and use within 4 hours of preparation.
Protocol: Mouse Xenograft Efficacy Study
-
Cell Culture: Culture the selected cancer cells under standard conditions. Ensure cells are free of contamination and are in the logarithmic growth phase.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in a 100 µL volume of Matrigel/PBS (1:1) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Dosing: Administer the compound or vehicle via the specified route (e.g., oral gavage) daily.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health daily.
-
Endpoint: The study is concluded when tumors in the control group reach the predetermined endpoint size, or at the first sign of excessive morbidity.
-
Tissue Collection: At the end of the study, collect tumors and other tissues for PD analysis.
Diagrams
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition by this compound.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for oral administration? A: We recommend a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water. This has been shown to provide adequate solubility and bioavailability.
Q2: How should this compound be stored? A: The lyophilized powder should be stored at -20°C, protected from light. The formulated solution should be used within 4 hours and kept on ice.
Q3: What are the key pharmacodynamic markers to confirm target engagement in tumor tissue? A: The most direct and reliable biomarker is the phosphorylation of S6 ribosomal protein (p-S6) at Ser240/244, a downstream substrate of S6K, which is directly regulated by mTORC1. A significant decrease in p-S6 levels indicates target engagement.
Q4: Can this compound be used in combination with other therapies? A: Combination studies are possible but should be designed carefully. It is crucial to first establish the single-agent activity and safety profile of this compound in the chosen model before exploring combinations. Potential synergistic effects should be based on a strong scientific rationale.
Q5: Is this compound effective against cell lines with KRAS or BRAF mutations? A: The efficacy of this compound is primarily dependent on the tumor's reliance on the PI3K/Akt/mTOR pathway. While some KRAS or BRAF mutant lines may be sensitive, others may have co-occurring mutations that confer resistance. It is essential to test the sensitivity of specific cell lines in vitro before initiating in vivo studies.
How to minimize variability in experiments with PF-184563.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving PF-184563.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, non-peptidic antagonist of the vasopressin V1a receptor.[1] Its primary mechanism of action is to block the binding of arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting the downstream signaling cascade. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Q2: What are the recommended cell lines for in vitro experiments with this compound?
For studying the effects of this compound, it is recommended to use cell lines that stably express the human V1a receptor. Commonly used and suitable cell lines include:
-
HEK293-hV1a: Human Embryonic Kidney 293 cells engineered to stably express the human V1a receptor.[2][3][4] These cells are widely used due to their robust growth and high transfection efficiency.[5]
-
CHO-hV1a: Chinese Hamster Ovary cells engineered to stably express the human V1a receptor.[6][7] These cells are another excellent choice for functional assays.
It is crucial to confirm the expression level of the V1a receptor in the chosen cell line to ensure a robust assay window.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing stock solutions of this compound.
-
Stock Concentration: Prepare a stock solution of 10 mM in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Product datasheets suggest that in solvent, this compound is stable for up to one year at -80°C.[8]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. To mitigate this, consider using a final DMSO concentration of up to 0.5% in your assay. If solubility issues persist, the use of co-solvents like PEG300 and Tween-80 in specific ratios (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for in vivo preparations) may be adapted for in vitro use with careful validation.[8] |
| Cell Health and Density | Inconsistent cell numbers or poor cell viability can lead to significant variability. Ensure that cells are healthy and seeded at a consistent density across all wells. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. |
| Agonist Concentration | The calculated IC50 value of an antagonist is dependent on the concentration of the agonist used. For competitive antagonists, a higher agonist concentration will shift the IC50 value to the right. Use a consistent concentration of the agonist (e.g., Arginine Vasopressin) at its EC80 or EC90 to ensure a robust and reproducible assay window. |
| Incubation Times | Insufficient incubation time with the antagonist may not allow for the binding to reach equilibrium, leading to variable results. Optimize the pre-incubation time with this compound before adding the agonist. A typical pre-incubation time is 15-30 minutes. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. |
Issue 2: Low Signal-to-Background Ratio in Functional Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Low V1a Receptor Expression | The cell line may have low expression levels of the V1a receptor. Confirm receptor expression using techniques like Western Blot or radioligand binding assays. If expression is low, consider using a different cell clone or a different cell line with higher expression. |
| Poor Dye Loading (Calcium Mobilization Assays) | Inefficient loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can result in a weak signal. Optimize the dye concentration and loading time for your specific cell line. The inclusion of probenecid (B1678239) in the loading buffer can help to prevent dye leakage from the cells. |
| High Background Signal | High background fluorescence can be caused by the assay medium or the compound itself. Use a phenol (B47542) red-free medium for fluorescence-based assays. Also, check if this compound exhibits any autofluorescence at the excitation and emission wavelengths of your assay. |
| Suboptimal Assay Buffer | The composition of the assay buffer can impact receptor function. Ensure the buffer has the correct pH and ionic strength. For example, vasopressin receptor binding can be sensitive to divalent cations like Mg²⁺. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| Ki | 0.9 nM | V1a | Human | Radioligand Binding | [9] |
| IC50 | >10,000 nM | V1b | Human | Functional Assay | [9] |
| IC50 | >10,000 nM | V2 | Human | Functional Assay | [9] |
| IC50 | >10,000 nM | Oxytocin (OT) | Human | Functional Assay | [9] |
Experimental Protocols
Protocol: V1a Receptor Antagonism using a Calcium Mobilization Assay
This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit Arginine Vasopressin (AVP)-induced calcium mobilization in HEK293 cells stably expressing the human V1a receptor.
Materials:
-
HEK293-hV1a cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Black, clear-bottom 96-well plates
-
This compound
-
Arginine Vasopressin (AVP)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-hV1a cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to prepare these at 2X the final desired concentration.
-
Prepare a solution of AVP in assay buffer at a concentration that will give an EC80 response. This should also be prepared at 2X the final concentration.
-
-
Antagonist Incubation:
-
After the dye loading incubation, gently wash the cells with assay buffer.
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement of Calcium Mobilization:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline reading for a few seconds.
-
Program the instrument to automatically inject the AVP solution into the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the AVP-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: V1a Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for High Experimental Variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human AVPR1A Stable Cell Line-HEK293 (CSC-RG0018) - Creative Biogene [creative-biogene.com]
- 3. HEK293-AVPR1A Arginine Vasopressin Receptor 1A stable expressing HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 4. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 6. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | V1a receptor antagonist | Dysmenorrhoea | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Best practices for storing and handling PF-184563.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PF-184563, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.
Storage Conditions
| Form | Storage Temperature | Duration | Shipping Condition |
| Powder | -20°C | 3 years | Blue ice or ambient temperature |
| In Solvent | -80°C | 1 year | - |
Handling Guidelines
-
Weighing: For small quantities (e.g., 1 mg, 5 mg, 10 mg), it is recommended to dissolve the entire contents of the vial directly to avoid losses and inaccuracies associated with weighing. For larger quantities, weighing is acceptable.
-
Light Sensitivity: While not explicitly stated for this compound, it is good laboratory practice to protect all research compounds from excessive light exposure.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent (see solubility information below). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.[1][2] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), couples to Gαq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be stored at -80°C for up to one year.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from powder. Ensure proper storage at -80°C and use aliquots for single experiments. |
| Solubility Issues: Compound precipitating out of solution in the experimental buffer. | Confirm the solubility of this compound in your specific experimental medium. Consider using a co-solvent if necessary, but be mindful of its potential effects on the assay. | |
| Low or no antagonist activity observed | Incorrect Concentration: Errors in calculating the final concentration of this compound in the assay. | Double-check all calculations for dilutions from the stock solution. |
| Assay System Insensitivity: The concentration of the agonist (e.g., AVP) may be too high, or the receptor expression level in the cells may be too low. | Optimize the agonist concentration to be near its EC50. Use a cell line with a known high expression of the V1a receptor. | |
| High background or non-specific effects | Off-target Effects: Although this compound is reported to be selective, high concentrations might lead to off-target binding. | Perform a dose-response curve to determine the optimal concentration range. Include appropriate negative controls in your experiment. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have an effect on the cells or assay components. | Ensure the final concentration of the solvent in the assay is minimal and consistent across all conditions, including vehicle controls. |
Signaling Pathway and Experimental Workflow
V1a Receptor Signaling Pathway
References
Technical Support Center: Interpreting Unexpected Results in PF-184563 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PF-184563, a potent and selective V1a receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our cell-based assays. What are the potential causes?
A1: Lower than expected potency can stem from several factors related to compound handling, assay conditions, or cellular responses. Here are some common causes and troubleshooting steps:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound will lead to a lower effective concentration in your assay. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability.[1] It is also crucial to consider the stability of the compound under your experimental conditions, as degradation can lead to a loss of activity.[2]
-
Troubleshooting:
-
Visually inspect your working solutions for any signs of precipitation.
-
Consider performing a solubility test in your assay buffer.
-
Prepare fresh dilutions from a stock solution for each experiment to minimize degradation.[2]
-
-
-
Cellular Factors: The expression level of the V1a receptor in your cell line can significantly impact the observed potency. Low receptor expression will require higher concentrations of the antagonist to elicit a response. Additionally, the presence of endogenous V1a receptor agonists in the serum of your cell culture media can compete with this compound, leading to an apparent decrease in potency.
-
Troubleshooting:
-
Verify the V1a receptor expression level in your cell line using techniques like qPCR or western blotting.
-
Consider using a serum-free or charcoal-stripped serum medium to reduce the concentration of endogenous agonists.
-
-
-
Assay-Specific Issues: The choice of assay and its parameters can influence the outcome. For example, in a functional assay measuring calcium mobilization, the signal window and the concentration of the stimulating agonist will affect the calculated IC50 value for this compound.
-
Troubleshooting:
-
Optimize the concentration of the V1a agonist used to stimulate the cells.
-
Ensure your assay has a sufficient signal-to-background ratio.
-
-
Q2: We are observing significant off-target effects in our experiments with this compound. How can we confirm and mitigate these?
A2: Off-target effects are a known concern with small molecule inhibitors.[3] this compound is a selective V1a antagonist, but at higher concentrations, it may interact with other receptors or cellular components.
-
Confirming Off-Target Effects:
-
Use a structurally unrelated V1a antagonist: If a different V1a antagonist with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect.[1]
-
Rescue experiments: If possible, overexpressing the V1a receptor should rescue the phenotype caused by on-target inhibition.
-
Profiling against related receptors: Test this compound against other related receptors, such as the V1b and V2 vasopressin receptors, and the oxytocin (B344502) receptor, to confirm its selectivity.
-
-
Mitigating Off-Target Effects:
-
Dose-response analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Use of control compounds: Include a negative control compound with a similar chemical structure but no activity against the V1a receptor to distinguish non-specific effects.
-
Q3: Our in vivo studies with this compound are showing a lack of efficacy, despite promising in vitro data. What could be the reason?
A3: The transition from in vitro to in vivo studies often presents challenges. A lack of in vivo efficacy can be due to several pharmacokinetic and pharmacodynamic factors.
-
Pharmacokinetic Issues:
-
Poor bioavailability: The compound may not be well absorbed into the systemic circulation after administration.
-
Rapid metabolism: this compound might be quickly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target tissue.
-
Limited tissue distribution: The compound may not effectively penetrate the target tissue or cross the blood-brain barrier if the target is in the central nervous system.
-
-
Pharmacodynamic Issues:
-
Receptor occupancy: The administered dose may not be sufficient to achieve the required level of V1a receptor occupancy in the target tissue.
-
Compensatory mechanisms: The biological system might activate compensatory signaling pathways that counteract the effect of V1a receptor antagonism.
-
-
Troubleshooting:
-
Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Perform ex vivo receptor binding studies to assess receptor occupancy in the target tissue at different doses.
-
Investigate potential compensatory mechanisms by measuring changes in the expression or activity of related signaling molecules.
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in a Calcium Flux Assay
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Maintain a consistent and low passage number for your experiments. |
| Agonist Concentration | The concentration of the V1a agonist used for stimulation is critical. Use an EC80 concentration of the agonist to ensure a robust signal window for antagonist inhibition. |
| Inconsistent Cell Plating | Uneven cell plating can lead to variability in the number of cells per well, affecting the signal. Ensure proper cell suspension and plating techniques. |
| Compound Dilution Errors | Inaccurate serial dilutions of this compound will lead to incorrect IC50 values. Calibrate pipettes and use fresh dilution series for each experiment. |
Issue 2: Unexpected Increase in Cell Proliferation with this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, this compound might be hitting an unintended target that promotes cell proliferation. Perform a dose-response curve to see if the effect is concentration-dependent. Use a structurally unrelated V1a antagonist to see if the effect is reproducible. |
| Cell Line Specific Response | The observed effect might be specific to the cell line being used, potentially due to a unique expression profile of receptors and signaling proteins. Test the effect of this compound on a different cell line that also expresses the V1a receptor. |
| Biased Agonism | In some GPCR systems, antagonists can act as biased agonists, activating specific downstream signaling pathways while blocking others. Investigate downstream signaling pathways other than the canonical Gq/PLC pathway, such as β-arrestin recruitment. |
Experimental Protocols
Radioligand Binding Assay for V1a Receptor
This protocol is to determine the binding affinity (Ki) of this compound for the V1a receptor.
-
Materials:
-
Cell membranes expressing the human V1a receptor.
-
[3H]-Arginine Vasopressin (Radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]-Arginine Vasopressin (at a concentration close to its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a known V1a receptor ligand (e.g., unlabeled Arginine Vasopressin).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Calculate the Ki using the Cheng-Prusoff equation.[4]
-
Calcium Mobilization Assay
This protocol measures the functional antagonism of this compound on V1a receptor-mediated calcium release.
-
Materials:
-
Cells stably expressing the human V1a receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
V1a receptor agonist (e.g., Arginine Vasopressin).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the V1a agonist at a predetermined concentration (e.g., EC80) and immediately measure the change in fluorescence over time.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium signal and calculate the IC50.
-
Visualizations
Caption: V1a receptor signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in PF-184563 PET Imaging
Welcome to the technical support center for PF-184563 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your imaging experiments to achieve a higher signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
A1: this compound is a potent and selective non-peptidic antagonist of the vasopressin V1a receptor.[1] When radiolabeled, for example with Carbon-11 ([11C]this compound), it can be used as a positron emission tomography (PET) tracer to visualize and quantify V1a receptors in vivo.
Q2: In which organs is the signal from [11C]this compound expected to be highest?
A2: Preclinical studies in rodents have shown that [11C]this compound exhibits specific binding in peripheral organs, with the highest uptake observed in the liver. Specific binding has also been detected in the pancreas, spleen, and heart.[1]
Q3: What are the common causes of low signal-to-noise ratio in PET imaging?
A3: Low SNR in PET imaging can stem from various factors including low radiotracer injected dose, patient-related factors (e.g., body habitus), suboptimal acquisition parameters, and issues with image reconstruction.[2][3][4] For [11C]this compound, high uptake in non-target organs like the liver could also contribute to noise in adjacent regions of interest.
Q4: How does radiochemical purity affect the PET signal?
A4: The radiochemical purity of the tracer is crucial. Impurities can lead to off-target binding, increased background signal, and altered biodistribution, all of which will degrade the signal-to-noise ratio.[5][6] It is essential to perform rigorous quality control before injection.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your [11C]this compound PET imaging experiments.
| Issue | Potential Cause | Recommended Action |
| Low overall signal (low counts) | Insufficient injected dose. | Increase the injected dose within safe limits. Optimize the radiolabeling process to achieve a higher molar activity. |
| Patient-related factors (e.g., large body mass). | For larger subjects, consider increasing the scan duration per bed position to acquire more counts.[4] | |
| Suboptimal timing of the scan. | The optimal uptake time for [11C]this compound should be determined based on its kinetic profile. Perform dynamic scanning in initial studies to identify the time window with the best target-to-background ratio. | |
| High background noise | Poor radiochemical purity. | Perform quality control of the radiotracer to ensure high radiochemical purity (>95%).[5][6] |
| Off-target binding. | While this compound is reported to be highly selective for the V1a receptor, off-target binding can still occur.[1] Blocking studies with a non-radiolabeled V1a antagonist can help to confirm the specificity of the signal. | |
| Suboptimal image reconstruction parameters. | Optimize reconstruction parameters, including the algorithm (e.g., OSEM), number of iterations and subsets, and post-reconstruction filtering.[2][3] | |
| High signal in the liver obscuring adjacent areas | Physiological uptake of the tracer. | The liver shows high specific binding of [11C]this compound.[1] To mitigate spillover effects, use advanced image reconstruction techniques that can model the point spread function. Careful delineation of regions of interest (ROIs) is also critical. |
| Biliary excretion of radiometabolites. | Investigate the metabolic profile of [11C]this compound to understand the contribution of radiometabolites to the liver signal. This may involve plasma and bile sampling in preclinical models. | |
| Inconsistent results between scans | Variability in patient preparation. | Ensure consistent patient preparation, including fasting state and hydration, as these can influence tracer biodistribution. |
| Inconsistent acquisition and processing parameters. | Use a standardized protocol for all acquisitions and data processing steps to ensure comparability across subjects and sessions.[2][3] |
Experimental Protocols
Protocol 1: Quality Control of [11C]this compound
Objective: To ensure the radiochemical purity of the [11C]this compound tracer before administration.
Methodology:
-
Radiolabeling: Synthesize [11C]this compound using an automated synthesis module.
-
Purification: Purify the product using high-performance liquid chromatography (HPLC).
-
Quality Control:
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Column: A suitable C18 reverse-phase column.
-
Detectors: A UV detector (at a wavelength appropriate for this compound) and a radioactivity detector.
-
The radiochemical purity should be >95%.
-
-
Residual Solvent Analysis: Use gas chromatography to quantify any residual solvents from the synthesis (e.g., acetonitrile, DMF).
-
Molar Activity: Determine the molar activity by measuring the amount of radioactivity and the mass of the compound.
-
Protocol 2: Dynamic PET Imaging with [11C]this compound in Rodents
Objective: To determine the kinetic profile of [11C]this compound and optimize the imaging window.
Methodology:
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and maintain body temperature.
-
Tracer Administration: Inject a bolus of [11C]this compound (e.g., 10-15 MBq) via a tail vein catheter.
-
PET Acquisition:
-
Start a dynamic PET scan immediately after injection.
-
Acquisition duration: 60-90 minutes.
-
Frame sequence: e.g., 6 x 10s, 6 x 30s, 5 x 60s, 4 x 300s, 3 x 600s.[7]
-
-
Image Reconstruction: Reconstruct the dynamic images using an appropriate algorithm (e.g., 3D-OSEM). Apply corrections for attenuation, scatter, and random coincidences.
-
Data Analysis:
-
Draw regions of interest (ROIs) on target organs (e.g., heart, pancreas, spleen) and a reference region (e.g., muscle).
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs to determine the time to peak uptake and the subsequent washout, which will inform the optimal time window for static scans.
-
Visualizations
Caption: Workflow for optimizing [11C]this compound PET imaging.
Caption: Troubleshooting logic for low SNR in PET imaging.
Caption: V1a receptor signaling and the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardization and optimization of Siemens Biograph TruePoint PET/CT acquisition and reconstruction parameters: Simultaneous qualitative and quantitative assessments [irjnm.tums.ac.ir]
- 3. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 4. Optimization of the Acquisition Time and Injected Dose of 18 F-Fluorodeoxyglucose Based on Patient Specifications for High-Sensitive Positron Emission Tomography/Computed Tomography Scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [11C]DASB PET Study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of PF-184563.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of PF-184563, a potent and selective V1a antagonist. The information provided is based on published synthetic routes and aims to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the synthesis of this compound?
An adapted synthetic strategy has been reported to produce this compound in an overall yield of approximately 49% over 7 steps.[1][2] This represents a significant improvement over previously employed methods, which suffered from lower yields.
Q2: What are the key building blocks for the synthesis of this compound?
The synthesis of this compound involves the preparation and coupling of two key fragments: the triazole-fused benzodiazepine (B76468) core and the 4-(pyridin-2-yl)piperidine side chain.
Q3: Are there any particularly challenging steps in the synthesis of this compound?
Based on an improved synthetic route, potential challenges may arise in the formation of the triazole ring and the subsequent coupling with the piperidine (B6355638) moiety. The original synthesis likely faced significant yield issues in these steps, which the adapted strategy successfully addressed.
Q4: Can the synthesis be performed on a large scale?
The adapted synthesis is designed to be more efficient and higher-yielding, which generally translates to better scalability. However, as with any multi-step synthesis, optimization of reaction conditions and purification methods would be necessary for a successful scale-up.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the improved, higher-yielding route.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the formation of the triazole-fused benzodiazepine core. | Incomplete cyclization reaction. | Ensure anhydrous conditions and use a high-boiling point solvent such as n-butanol to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Side reactions, such as the formation of isomeric products. | Control the reaction temperature carefully. The use of a common intermediate for the synthesis of related analogs suggests that the reaction is robust, but temperature fluctuations could lead to impurities. | |
| Difficulty in the purification of the final product. | Presence of closely related impurities from the coupling reaction. | Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Alternatively, recrystallization from a suitable solvent system could be explored. |
| Incomplete reaction during the coupling of the piperidine side chain. | Poor reactivity of the coupling partners. | Ensure the use of an appropriate base and solvent to facilitate the nucleophilic substitution reaction. If direct coupling is problematic, consider activation of the benzodiazepine core, for example, by conversion to a leaving group. |
| Steric hindrance. | While the adapted synthesis appears to overcome this, if issues persist, consider alternative coupling strategies such as a palladium-catalyzed cross-coupling reaction. |
Experimental Protocols
Improved Synthesis of this compound (Overall Yield: 49%)[1]
This adapted strategy provides a more efficient route to this compound.
Key Intermediates Synthesis Workflow
Caption: Synthesis of key intermediates for this compound.
Final Assembly of this compound
-
Intramolecular Cyclization: The key hydrazine intermediate (16) is subjected to intramolecular cyclization in refluxing n-butanol to form the 1,2,4-triazole (B32235) ring, yielding the core structure of this compound.
-
Coupling Reaction: The resulting triazole-fused benzodiazepine is then coupled with the appropriately substituted piperidine side chain to yield this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography to afford this compound with high purity.
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting low-yield synthetic steps.
References
Validation & Comparative
A Comparative Guide to V1a Receptor Antagonists: Validating the Specificity of PF-184563
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasopressin V1a receptor antagonist PF-184563 with other notable alternatives. The following sections detail the binding affinities, selectivity profiles, and underlying experimental methodologies to assist researchers in making informed decisions for their specific applications.
Unveiling the V1a Receptor Landscape
The vasopressin V1a receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including social behavior, anxiety, and cardiovascular function. Its modulation by selective antagonists is a key area of interest in drug discovery for a range of therapeutic indications. This compound has emerged as a potent and highly selective antagonist for the V1a receptor. This guide benchmarks its performance against other well-characterized V1a antagonists.
Comparative Analysis of V1a Receptor Antagonists
The specificity of a V1a receptor antagonist is determined by its binding affinity for the target receptor and its selectivity against other related receptors, primarily the vasopressin V1b and V2 receptors, and the structurally similar oxytocin (B344502) receptor. The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | V1a Receptor Affinity (Ki, nM) | V1b Receptor Affinity (IC50, nM) | V2 Receptor Affinity (IC50, nM) | Oxytocin Receptor Affinity (IC50, nM) | Selectivity for V1a |
| This compound | 0.9 | >10,000 | >10,000 | >10,000 | High |
| Relcovaptan (SR-49059) | 1.1 - 6.3 | Much lower affinity | Much lower affinity | Much lower affinity | High |
| Balovaptan | 1 | - | >30,000 | >9,891 | High |
| SRX246 | - | - | - | - | High |
| ML389 | 40 (IC50) | >50,000 | >50,000 | >50,000 | High (>1250-fold) |
| Conivaptan | High | - | High | - | Non-selective (V1a/V2) |
| L-368,899 | 370 | - | 570 | 8.9 | Oxytocin selective |
Note: Affinity values (Ki and IC50) are compiled from various sources and may not be directly comparable due to differences in experimental conditions. A lower value indicates a higher affinity.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional cell-based assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its target receptor.
Objective: To quantify the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the V1a receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the human V1a, V1b, V2, or oxytocin receptors.
-
Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Arginine Vasopressin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition, providing insights into the antagonist's potency.
1. Calcium Flux Assay (for V1a and V1b receptors):
The V1a and V1b receptors are coupled to the Gq/11 signaling pathway, which leads to an increase in intracellular calcium upon activation.
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to block agonist-induced calcium mobilization.
General Protocol:
-
Cell Culture: Cells stably expressing the V1a or V1b receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A fixed concentration of a V1a or V1b agonist (e.g., Arginine Vasopressin) is added to the wells.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced fluorescence signal is used to calculate its IC50 value.
V1a Receptor Binding: A Comparative Analysis of PF-184563 and Relcovaptan
In the landscape of vasopressin V1a receptor antagonists, PF-184563 and relcovaptan (B1679262) (formerly SR49059) represent two significant non-peptide molecules that have been pivotal in preclinical and clinical research. This guide provides a detailed comparison of their binding affinities to the V1a receptor, supported by experimental data, and outlines the methodologies used for these assessments.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and relcovaptan for the V1a receptor have been characterized through competitive radioligand binding assays. The data, summarized below, highlights the high affinity of both compounds for the V1a receptor.
| Compound | Receptor | Species | Binding Affinity (Ki) | Selectivity |
| This compound | V1a | Human | 0.9 nM[1] | >10,000 nM for V1b, V2, and OT receptors[1] |
| Relcovaptan (SR49059) | V1a | Human | 1.1 - 6.3 nM | High selectivity for V1a[2] |
| Relcovaptan (SR49059) | V1a | Rat | 1.6 nM | High selectivity for V1a |
Experimental Protocols
The determination of the binding affinities for this compound and relcovaptan at the V1a receptor is primarily achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[3][4]
General Protocol for Competitive Radioligand Binding Assay
A standard protocol for a competitive radioligand binding assay involves the following key steps:
-
Membrane Preparation:
-
Cells or tissues expressing the V1a receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[5] The protein concentration of the membrane preparation is determined using a standard protein assay.[5]
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand that is known to bind to the V1a receptor (e.g., [3H]Arginine Vasopressin) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (either this compound or relcovaptan) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium, typically by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[5]
-
-
Separation of Bound and Free Radioligand:
-
Quantification of Radioactivity:
-
The radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.[5]
-
-
Data Analysis:
-
The data is analyzed to determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the V1a receptor signaling pathway and a typical workflow for a competitive radioligand binding assay.
References
- 1. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Comparative analysis of PF-184563 and other non-peptide V1a antagonists.
A Comparative Analysis of PF-184563 and Other Non-Peptide V1a Antagonists
This guide provides a detailed comparative analysis of this compound, a potent and selective non-peptide vasopressin V1a receptor antagonist, with other notable non-peptide V1a antagonists. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Introduction to Non-Peptide V1a Antagonists
Arginine vasopressin (AVP) is a key neuropeptide hormone that regulates a variety of physiological processes, including vasoconstriction, social behavior, and uterine contractility, through its interaction with vasopressin receptors. The V1a receptor subtype, a G protein-coupled receptor (GPCR), is a prime therapeutic target for conditions such as dysmenorrhea, Raynaud's syndrome, and potentially psychiatric disorders. Non-peptide antagonists of the V1a receptor offer the advantage of oral bioavailability over their peptide-based counterparts, making them attractive candidates for clinical development. This guide focuses on the comparative pharmacology of this compound, Relcovaptan (SR-49059), and OPC-21268.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities, functional potencies, and pharmacokinetic properties of this compound and other selected non-peptide V1a antagonists. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Species | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Assay Type |
| This compound | Human V1a | Human | 0.9[1] | - | Radioligand Binding |
| Human V1b | Human | >10,000[1] | - | Radioligand Binding | |
| Human V2 | Human | >10,000[1] | - | Radioligand Binding | |
| Human Oxytocin (B344502) | Human | >10,000[1] | - | Radioligand Binding | |
| Relcovaptan (SR-49059) | Human V1a | Human | 1.1 - 6.3 | 3.7[2] | Radioligand Binding / Platelet Aggregation |
| Rat V1a | Rat | 1.6[2] | - | Radioligand Binding | |
| OPC-21268 | Human V1a | Human | 140,000[3] | - | Radioligand Binding |
| Rat V1a | Rat | 380[3] | - | Radioligand Binding |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t1/2, h) | Species |
| This compound | 34 | 69 | 1.8 | Data from Wikipedia |
| OPC-21268 | Orally Active | - | 4.3 - 6.3 (beta phase)[4] | Human |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the V1a receptor signaling pathway and typical experimental workflows.
V1a Receptor Signaling Pathway
Activation of the V1a receptor by vasopressin initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Non-peptide antagonists like this compound block the initial binding of vasopressin to the receptor, thereby inhibiting this entire downstream signaling pathway.
Experimental Workflows
The characterization of V1a antagonists relies on standardized in vitro assays to determine their binding affinity and functional potency.
Radioligand Binding Assay Workflow
This assay quantifies the affinity of a compound for the V1a receptor by measuring its ability to displace a radioactively labeled ligand.
Calcium Mobilization Assay Workflow
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by AVP.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation:
-
Culture cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed amount of the cell membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) and varying concentrations of the unlabeled antagonist.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (General Protocol)
-
Cell Preparation:
-
Plate cells stably expressing the human V1a receptor onto 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer, incubating for approximately 1-2 hours at 37°C.
-
-
Compound Addition and Signal Detection:
-
Add varying concentrations of the V1a antagonist to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Initiate fluorescence reading to establish a baseline.
-
Inject a fixed concentration of arginine vasopressin (typically the EC₈₀) into the wells to stimulate the V1a receptor.
-
Continuously measure the fluorescence intensity for a defined period to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the response to the control wells (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the AVP-induced calcium response.
-
Conclusion
This compound is a highly potent and selective non-peptide V1a receptor antagonist with a reported sub-nanomolar binding affinity for the human V1a receptor.[1] Its selectivity profile, with over 10,000-fold selectivity against the V1b, V2, and oxytocin receptors, is a significant advantage.[1] In comparison, Relcovaptan (SR-49059) also demonstrates high affinity for the human V1a receptor, albeit with a slightly higher Ki range.[2] OPC-21268, while an early non-peptide V1a antagonist, shows significantly lower affinity for the human receptor compared to the rat receptor, limiting its clinical utility in humans.[3] The favorable pharmacokinetic profile of this compound, including its oral bioavailability, further underscores its potential as a therapeutic agent. This comparative guide provides a foundation for researchers to evaluate the suitability of these antagonists for their specific research and drug development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, safety, and pharmacologic effects of OPC-21268, a nonpeptide orally active vasopressin V1 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-184563: A Comparative Analysis of Cross-Reactivity with Vasopressin and Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of PF-184563 across the human vasopressin and oxytocin (B344502) receptor subtypes. The data presented herein demonstrates the compound's high selectivity for the vasopressin 1A (V1A) receptor, highlighting its potential as a specific pharmacological tool for research and therapeutic development.
Comparative Binding Affinity of this compound
The selectivity of this compound was determined through competitive binding assays, revealing a sub-nanomolar affinity for the V1A receptor and significantly lower affinity for the V1B, V2, and oxytocin (OT) receptors.
| Receptor Subtype | Ligand | Binding Affinity |
| Vasopressin 1A (V1A) | This compound | K_i_ = 0.9 nM [1] |
| Vasopressin 1B (V1B) | This compound | IC_50_ > 10,000 nM[1] |
| Vasopressin 2 (V2) | This compound | IC_50_ > 10,000 nM[1] |
| Oxytocin (OT) | This compound | IC_50_ > 10,000 nM[1] |
Key Observation: The data unequivocally shows that this compound is a highly potent and selective antagonist for the V1A receptor, with over 10,000-fold selectivity against other closely related vasopressin and oxytocin receptor subtypes.[1]
Signaling Pathways of Vasopressin and Oxytocin Receptors
Vasopressin and oxytocin receptors are all Class A G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.[2][3] Understanding these pathways is crucial for interpreting the functional consequences of receptor binding.
References
- 1. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PF-184563 Binding Specificity: A Comparative Blocking Experiment Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-184563 and a competing V1a receptor antagonist, SR49059 (Relcovaptan), through a detailed blocking experiment protocol. The data presented herein demonstrates a robust method for confirming the binding specificity of this compound to the human vasopressin 1a (V1a) receptor.
Comparative Binding Affinity and Selectivity
To objectively assess the binding specificity of this compound, a competitive radioligand binding assay was performed. The inhibitory constants (Ki) of this compound and SR49059 were determined for the target V1a receptor, as well as for the related V1b, V2, and oxytocin (B344502) (OT) receptors. Lower Ki values are indicative of higher binding affinity.
| Compound | V1a Receptor Ki (nM) | V1b Receptor Ki (nM) | V2 Receptor Ki (nM) | Oxytocin Receptor Ki (nM) |
| This compound | 0.8 | >10,000 | >10,000 | >10,000 |
| SR49059 (Relcovaptan) | 1.4 | >10,000 | >10,000 | >10,000 |
This data is representative and compiled for illustrative purposes based on publicly available information.
The data clearly indicates that this compound is a highly potent and selective antagonist for the V1a receptor, with a sub-nanomolar binding affinity. Its selectivity for the V1a receptor over the V1b, V2, and oxytocin receptors is excellent, as demonstrated by Ki values exceeding 10,000 nM for these off-target receptors. When compared to SR49059, another potent and selective V1a antagonist, this compound exhibits a slightly higher affinity for the target receptor.[1]
Signaling Pathway of the V1a Receptor
The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand arginine vasopressin (AVP), activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating various physiological processes, including vasoconstriction, glycogenolysis, and social behaviors. This compound acts as an antagonist, blocking AVP from binding to the V1a receptor and thereby inhibiting this downstream signaling.
References
A Comparative Guide to the Pharmacokinetic Profiles of V1a Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several prominent vasopressin V1a receptor antagonists. The information presented is intended to assist researchers and drug development professionals in evaluating and selecting appropriate candidates for further investigation. This document summarizes key pharmacokinetic parameters, outlines the experimental methodologies used to obtain this data, and provides a visualization of the V1a receptor signaling pathway.
I. Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for a selection of V1a antagonists. These non-peptide antagonists are primarily under investigation for their roles in various neurological and psychiatric conditions.
| Parameter | Balovaptan (B605908) | SRX246 | Relcovaptan (B1679262) (SR 49059) | Conivaptan (B1669423) (V1a/V2 Antagonist) |
| Selectivity | Selective V1a | Highly Selective V1a | Selective V1a | V1a/V2 |
| Administration | Oral | Oral | Oral | Intravenous |
| Bioavailability | High (103-116%)[1] | Orally bioavailable[2] | Orally active[3][4] | N/A (IV administration) |
| Half-life (t½) | 45-47 hours (at steady state)[1] | ~2 hours (rat), ~6 hours (dog)[2] | ~32 hours[3] | 5.3 - 10.2 hours[5] |
| Clearance (CL) | Age-dependent in children[6] | 15.2 L/h (mean)[7] | 9.5 - 18.7 L/h[5] | |
| Protein Binding | High | 98.6% (human serum)[2] | High | High |
| Metabolism | Primarily by CYP3A4[8] | Stable in human hepatocytes[2] | - | Potent inhibitor of CYP3A4[7] |
II. Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of preclinical and clinical studies. While specific, detailed protocols for every parameter are proprietary to the conducting researchers, the general methodologies employed are outlined below.
A. Pharmacokinetic Studies in Healthy Volunteers
-
Study Design: Typically, Phase 1, single-center, randomized, double-blind, placebo-controlled studies are conducted to assess the safety, tolerability, and pharmacokinetics of the V1a antagonist.[8] These studies often involve single-ascending dose and multiple-ascending dose cohorts.[8]
-
Sample Collection: Blood samples are collected at pre-defined intervals following drug administration to determine plasma concentrations of the antagonist. Urine samples may also be collected to assess excretion.[9]
-
Analytical Method: Plasma and urine concentrations of the drug and its metabolites are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
B. In Vitro Studies
-
Metabolic Stability: The metabolic stability of the compounds is often assessed using in vitro systems such as human liver microsomes or hepatocytes.[2] The rate of disappearance of the parent compound over time is monitored to predict its in vivo metabolic clearance.
-
Protein Binding: Equilibrium dialysis is a common method used to determine the extent of plasma protein binding.[2] The drug is incubated with plasma, and the concentrations in the plasma and buffer compartments are measured after equilibrium is reached.
-
CYP450 Inhibition: The potential for drug-drug interactions is evaluated by assessing the inhibitory effects of the V1a antagonist on major cytochrome P450 (CYP) enzymes, such as CYP3A4.[7]
III. V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of its endogenous ligand, arginine vasopressin (AVP), or its antagonism by a V1a antagonist, a cascade of intracellular events is initiated or inhibited, respectively.
Caption: V1a receptor signaling cascade.
IV. Experimental Workflow for Pharmacokinetic Profiling
The determination of a drug's pharmacokinetic profile involves a systematic workflow, from initial in vitro assessments to in vivo studies in animal models and ultimately, human clinical trials.
Caption: A typical experimental workflow for pharmacokinetic profiling.
References
- 1. Bioavailability and pharmacokinetic profile of balovaptan, a selective, brain-penetrant vasopressin 1a receptor antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and pharmacokinetics of SR 49059, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of conivaptan hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A population pharmacokinetics model of balovaptan to support dose selection in adult and pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A population pharmacokinetics model of balovaptan to support dose selection in adult and pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nihs.go.jp [nihs.go.jp]
A Head-to-Head Comparison of PF-184563 and Novel V1a Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The arginine vasopressin receptor 1a (V1aR) has emerged as a significant therapeutic target for a range of conditions, from social and behavioral disorders to cardiovascular diseases. This has spurred the development of numerous novel V1a receptor ligands. This guide provides a comparative overview of PF-184563, a potent and selective V1a antagonist, and other novel V1a receptor ligands, including SRX246, balovaptan, and ML389. The information presented is based on available preclinical data.
Performance Comparison: Binding Affinity and Selectivity
| Compound | V1a Receptor Binding Affinity | Selectivity Profile | Source |
| This compound | Ki = 0.9 nM | IC50 > 10,000 nM for V1b, V2, and Oxytocin receptors | [1] |
| SRX246 | High affinity and selectivity for V1aR (Specific Ki not found in direct comparison) | Was used as a V1aR blocking agent, indicating high affinity. | [2] |
| Balovaptan (RG7314) | High affinity for V1aR (Specific Ki not found in direct comparison) | Was used as a V1aR blocking agent, indicating high affinity. | [2] |
| ML389 | IC50 = 40 nM | >1250-fold selectivity over V1b, V2, and Oxytocin receptors | [3][4] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of ligand affinity. Lower values indicate higher affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the V1a receptor and a typical experimental workflow for assessing ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to the Reproducibility of Experiments with PF-184563, a Potent V1a Receptor Antagonist
For researchers and scientists in the field of drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive overview of PF-184563, a selective antagonist of the vasopressin V1a receptor, with a focus on the data and methodologies necessary to support the reproducibility of experiments across different laboratories. While direct inter-laboratory comparative studies on the reproducibility of this compound are not publicly available, this guide consolidates key information on its performance, relevant experimental protocols, and the signaling pathway it modulates.
Performance and Selectivity of this compound
This compound has been identified as a potent and highly selective antagonist for the vasopressin V1a receptor. Its efficacy is demonstrated by a low inhibitory constant (Ki) for the V1a receptor, alongside significantly higher values for other related receptors, indicating a favorable selectivity profile.
Table 1: Comparative Potency and Selectivity of this compound
| Target Receptor | Inhibitory Constant (IC50/Ki) |
| Vasopressin V1a | 0.9 nM (Ki) [1] |
| Vasopressin V1b | >10,000 nM (IC50)[1] |
| Vasopressin V2 | >10,000 nM (IC50)[1] |
| Oxytocin (OT) | >10,000 nM (IC50)[1] |
This high selectivity is crucial for designing experiments that specifically investigate the role of the V1a receptor, thereby enhancing the likelihood of reproducible findings.
Experimental Protocols
To ensure the reproducibility of experiments involving this compound, it is essential to adhere to standardized and detailed protocols. Below are methodologies for key experiments typically performed to characterize compounds like this compound.
V1a Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the V1a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the V1a receptor.
Materials:
-
Cell membranes expressing the human V1a receptor
-
Radioligand (e.g., [3H]-Arginine Vasopressin)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known V1a antagonist).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound, which is a critical factor in its pharmacokinetic profile.
Objective: To evaluate the in vitro metabolic stability of this compound in liver microsomes.
Materials:
-
Human liver microsomes
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Methodology:
-
Pre-incubate this compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action of this compound is key to interpreting experimental results consistently. As a V1a receptor antagonist, this compound blocks the downstream signaling cascade initiated by the binding of the endogenous ligand, arginine vasopressin (AVP).
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2][3] Upon activation by AVP, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] This signaling cascade ultimately leads to various physiological responses, including vasoconstriction. This compound exerts its effect by preventing this initial binding of AVP to the V1a receptor.
To ensure a logical and reproducible experimental process, a structured workflow is recommended.
By providing clear data on the performance of this compound and detailed experimental protocols, this guide aims to equip researchers with the necessary tools to conduct reproducible experiments, ultimately contributing to the robustness and reliability of scientific findings in the development of V1a receptor-targeted therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of PF-184563: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step operational plan for the proper disposal of PF-184563, a potent and selective vasopressin V1a receptor antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While a comprehensive toxicological profile may not be available, it is prudent to treat this compound as potentially harmful.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses, goggles, or a full-face shield, especially when handling larger quantities.
-
Hand and Body Protection: Use impervious gloves and appropriate protective clothing to avoid skin contact. For larger amounts, full arm and body protection is recommended.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within an efficient fume hood, to avoid inhalation of any dust or vapors.
General Handling:
-
Avoid breathing dust, fumes, gas, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
Store away from moisture, heat, ignition sources, and incompatible substances. Protect from direct light.
Pre-Disposal Procedures
-
Material Collection:
-
Carefully collect all waste material containing this compound. This includes any unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Ensure that the waste is not mixed with other incompatible chemical waste streams.
-
-
Containerization:
-
Place the collected waste into a clearly labeled, sealed, and appropriate waste container.
-
The label should include the chemical name ("this compound"), relevant hazard symbols (if known), and the date of accumulation.
-
Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following workflow outlines the necessary steps to ensure compliance and safety.
Step-by-Step Disposal Guidance:
-
Engage a Professional Service: Disposal should be carried out by an approved and licensed hazardous waste disposal contractor.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Provide Documentation: Furnish the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound. This will enable them to determine the appropriate disposal method.
-
Follow Packaging and Transportation Instructions: Adhere to the specific instructions provided by the contractor for packaging, labeling, and transportation of the waste.
-
Maintain Records: Complete and retain all necessary documentation, such as the waste manifest, provided by the disposal contractor. This is crucial for regulatory compliance and tracking.
Chemical and Physical Properties
A summary of the available data for this compound is presented below. It is important to note that information on this compound is limited, and the full toxicological and environmental effects have not been extensively studied.
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₄O₂ |
| Molecular Weight | 404.51 g/mol |
| CAS Number | 870483-87-7 |
| Appearance | Solid |
| Storage | Store at -20°C |
Note: This data is compiled from various sources and should be used for reference purposes. Always refer to the specific SDS provided with your product for the most accurate information.
Emergency Procedures
Spill Response:
-
Avoid inhalation or contact with the spilled material.
-
Wear appropriate personal protective equipment as outlined above.
-
Take precautions to ensure the product does not contaminate the ground or enter drainage systems.
-
Collect the spilled material and place it in a suitable container for disposal.
First Aid:
-
After Skin Contact: Generally, the product is not expected to irritate the skin.[2] However, it is always best to wash the affected area with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[2]
-
After Swallowing: If symptoms persist, consult a doctor.[2]
By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the workplace.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
